GalNac-L96
Description
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Properties
CAS No. |
1159408-62-4 |
|---|---|
Molecular Formula |
C127H194N12O45 |
Molecular Weight |
2608.9 g/mol |
IUPAC Name |
4-[(3R,5S)-1-[12-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-12-oxododecanoyl]-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]pyrrolidin-3-yl]oxy-4-oxobutanoic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C121H179N11O45.C6H15N/c1-76(133)128-108-114(171-85(10)142)111(168-82(7)139)95(70-164-79(4)136)175-117(108)161-61-29-26-37-98(145)122-55-32-58-125-101(148)52-64-158-73-120(74-159-65-53-102(149)126-59-33-56-123-99(146)38-27-30-62-162-118-109(129-77(2)134)115(172-86(11)143)112(169-83(8)140)96(176-118)71-165-80(5)137,75-160-66-54-103(150)127-60-34-57-124-100(147)39-28-31-63-163-119-110(130-78(3)135)116(173-87(12)144)113(170-84(9)141)97(177-119)72-166-81(6)138)131-104(151)40-24-19-17-15-16-18-20-25-41-105(152)132-68-94(174-107(155)51-50-106(153)154)67-91(132)69-167-121(88-35-22-21-23-36-88,89-42-46-92(156-13)47-43-89)90-44-48-93(157-14)49-45-90;1-4-7(5-2)6-3/h21-23,35-36,42-49,91,94-97,108-119H,15-20,24-34,37-41,50-75H2,1-14H3,(H,122,145)(H,123,146)(H,124,147)(H,125,148)(H,126,149)(H,127,150)(H,128,133)(H,129,134)(H,130,135)(H,131,151)(H,153,154);4-6H2,1-3H3/t91-,94+,95+,96+,97+,108+,109+,110+,111-,112-,113-,114+,115+,116+,117+,118+,119+;/m0./s1 |
InChI Key |
IJXFTQRCIYIYHZ-MCDRDKEWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of GalNAc-L96 for Hepatocyte-Specific siRNA Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The targeted delivery of therapeutic agents to specific cell types remains a pivotal challenge in drug development. For liver-directed therapies, the conjugation of small interfering RNAs (siRNAs) to N-acetylgalactosamine (GalNAc) ligands has emerged as a highly successful strategy. This technical guide provides an in-depth exploration of the mechanism of action of GalNAc-L96, a triantennary GalNAc ligand, in mediating the efficient and selective delivery of siRNAs to hepatocytes. We will delve into the molecular interactions, cellular trafficking pathways, and key experimental methodologies used to characterize this powerful delivery platform.
Introduction: The Power of GalNAc-Mediated Hepatocyte Targeting
The asialoglycoprotein receptor (ASGPR), a C-type lectin, is abundantly and almost exclusively expressed on the surface of hepatocytes, with densities estimated at approximately 500,000 receptors per cell.[1] This receptor exhibits a high binding affinity for terminal galactose (Gal) and N-acetylgalactosamine (GalNAc) residues.[1] This specificity makes ASGPR an ideal target for the delivery of therapeutics to the liver.
This compound is a synthetically designed ligand that mimics the natural ligands of ASGPR.[2][3] Its key feature is the trivalent, or triantennary, presentation of GalNAc moieties. This multivalent arrangement dramatically increases the binding affinity for ASGPR through a phenomenon known as the "cluster effect," transitioning from millimolar affinity for monovalent ligands to nanomolar affinity for trivalent ones.[1] This high-affinity interaction is the cornerstone of the this compound-mediated delivery system, enabling potent and durable gene silencing in hepatocytes.
The Molecular Machinery: this compound and the Asialoglycoprotein Receptor
The interaction between this compound and ASGPR is a highly specific molecular recognition event. The key components of this interaction are:
-
This compound: A triantennary ligand where three GalNAc sugar molecules are covalently linked to a scaffold. This scaffold is then conjugated to the 3' end of the sense strand of an siRNA molecule.
-
Asialoglycoprotein Receptor (ASGPR): A transmembrane protein complex on the surface of hepatocytes. It is a hetero-oligomer composed of two subunits, ASGPR1 and ASGPR2. The receptor's carbohydrate recognition domains (CRDs) are responsible for binding to the GalNAc residues of the ligand in a calcium-dependent manner.
The triantennary structure of this compound allows for simultaneous engagement with multiple CRDs on the ASGPR, leading to a significant increase in binding avidity. This multivalent interaction is critical for efficient receptor-mediated endocytosis.
The Cellular Pathway: From Binding to Gene Silencing
The journey of a this compound-siRNA conjugate from the bloodstream to its intracellular target involves a series of well-orchestrated cellular events.
-
Binding: The this compound-siRNA conjugate, upon reaching the liver sinusoids, specifically binds to the ASGPR on the surface of hepatocytes.
-
Receptor-Mediated Endocytosis: This binding event triggers clathrin-mediated endocytosis, leading to the internalization of the receptor-ligand complex into an early endosome.
-
Receptor Recycling: Inside the early endosome, the acidic environment (lower pH) causes a conformational change in the ASGPR, leading to the dissociation of the this compound-siRNA conjugate. The ASGPR is then recycled back to the cell surface for further rounds of uptake.
-
Endosomal Maturation: The endosome containing the siRNA conjugate matures into a late endosome and may eventually fuse with a lysosome.
-
Endosomal Escape: This is a critical and still not fully understood step. A small fraction of the siRNA conjugate must escape the endosomal compartment and enter the cytoplasm. The exact mechanism of this escape is an area of active research, but it is a key determinant of the overall efficacy of the therapy. It is estimated that only about 1% or less of the internalized siRNA successfully escapes the endosome.
-
RISC Loading and Gene Silencing: Once in the cytoplasm, the siRNA is processed and the antisense (guide) strand is loaded into the RNA-induced silencing complex (RISC). The RISC-guide strand complex then binds to the complementary target messenger RNA (mRNA), leading to its cleavage and subsequent degradation. This prevents the translation of the mRNA into its corresponding protein, resulting in potent and durable gene silencing.
Quantitative Analysis of Binding and Efficacy
The successful development of this compound-siRNA conjugates relies on a thorough quantitative understanding of their interaction with ASGPR and their in vivo activity.
Data Presentation
| Parameter | Ligand | Value | Method | Reference |
| Binding Affinity (Ki) | Triantennary GalNAc-oligonucleotide (A-PO-HCV-L96) | 10.4 nM | Competitive Binding Assay | |
| Triantennary GalNAc-RNA (sense-L96) | 8.8 nM | Competitive Binding Assay | ||
| Binding Affinity (Kd) | Monovalent GalNAc | ~40 µM | Surface Plasmon Resonance | |
| Triantennary GalNAc | Nanomolar range | Not specified | ||
| In Vivo Efficacy | This compound-siRNA (targeting ANGPTL3) | ~51.5% reduction in target protein at 3 mg/kg | In vivo mouse study | |
| Improved GalNAc-siRNA (TrisGal-6) | ~76.6% reduction in target protein at 3 mg/kg | In vivo mouse study |
Experimental Protocols: A Methodological Overview
Detailed and robust experimental protocols are essential for the evaluation of this compound-siRNA conjugates. Below are overviews of key experimental methodologies.
ASGPR Binding Affinity Assays
Determining the binding affinity of this compound conjugates to ASGPR is crucial for lead optimization. Competitive binding assays are commonly employed for this purpose.
Principle: A labeled (e.g., fluorescent) high-affinity ligand for ASGPR is used as a tracer. The ability of an unlabeled test compound (e.g., this compound-siRNA) to displace the tracer from the receptor is measured. The concentration of the test compound that displaces 50% of the tracer (IC50) is determined, from which the inhibition constant (Ki) can be calculated.
Methodologies:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay uses a lanthanide-labeled donor (e.g., on the receptor) and a fluorescently labeled acceptor (e.g., the tracer ligand). Binding brings the donor and acceptor into proximity, resulting in a FRET signal.
-
Fluorescence Polarization (FP): This method relies on the change in the rotational speed of a fluorescently labeled tracer upon binding to the larger receptor molecule.
High-Level Protocol Outline (Competitive FP Assay):
-
Reagents: Purified recombinant human ASGPR, a fluorescently labeled high-affinity GalNAc tracer, and the unlabeled this compound-siRNA conjugate.
-
Assay Setup: In a microplate, incubate a fixed concentration of ASGPR and the fluorescent tracer with varying concentrations of the unlabeled competitor.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 1-2 hours at room temperature).
-
Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: Plot the fluorescence polarization signal against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Efficacy Studies in Mice
Evaluating the gene-silencing efficacy of this compound-siRNA conjugates in animal models is a critical step in preclinical development.
High-Level Protocol Outline:
-
Animal Model: Utilize a relevant mouse strain, such as C57BL/6.
-
Dosing: Administer the this compound-siRNA conjugate via subcutaneous injection at various dose levels (e.g., 0.3, 1, 3 mg/kg).
-
Sample Collection:
-
Blood: Collect blood samples at predetermined time points (e.g., baseline, and various days post-injection) via methods like retro-orbital bleeding.
-
Tissues: At the end of the study, euthanize the animals and harvest the liver and other relevant tissues.
-
-
Sample Processing:
-
Serum: Isolate serum from blood samples by centrifugation.
-
Tissue Homogenates: Prepare liver homogenates for RNA and protein extraction.
-
-
Analysis:
-
Target Protein Levels: Quantify the levels of the target protein in the serum using an enzyme-linked immunosorbent assay (ELISA).
-
Target mRNA Levels: Measure the levels of the target mRNA in the liver tissue using quantitative real-time polymerase chain reaction (qPCR).
-
-
Data Analysis: Calculate the percentage of target protein and mRNA reduction compared to a control group (e.g., treated with a non-targeting siRNA or vehicle).
Conclusion and Future Directions
The this compound ligand has proven to be a cornerstone of modern RNAi therapeutics, enabling the development of highly effective and specific treatments for a range of liver diseases. Its mechanism of action, centered on the high-affinity interaction with the hepatocyte-specific ASGPR, provides a robust platform for siRNA delivery with a favorable safety profile compared to other delivery modalities like lipid nanoparticles.
While the fundamental principles of this compound-mediated delivery are well-established, future research will likely focus on several key areas:
-
Elucidating the Endosomal Escape Mechanism: A deeper understanding of how siRNAs escape the endosome could lead to the design of next-generation conjugates with even greater potency.
-
Expanding to Other Cell Types: The success of the GalNAc-ASGPR system has spurred efforts to identify other ligand-receptor pairs for targeted delivery to different tissues and organs.
-
Optimizing Ligand and siRNA Chemistry: Continuous improvements in the chemical design of both the GalNAc ligand and the siRNA itself will further enhance stability, potency, and duration of action.
References
The Affinity of GalNac-L96 for the Asialoglycoprotein Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes, has emerged as a pivotal target for the liver-specific delivery of therapeutics. Its high affinity for N-acetylgalactosamine (GalNAc) residues has been exploited in the design of various drug conjugates. Among these, GalNac-L96, a synthetic triantennary GalNAc ligand, has demonstrated significant promise in enhancing the hepatic uptake of oligonucleotides and other therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the binding affinity of this compound for ASGPR, detailing the quantitative data, experimental methodologies, and associated cellular pathways.
Quantitative Analysis of this compound and Related Ligand Binding to ASGPR
The binding affinity of GalNAc-based ligands to ASGPR is a critical determinant of their efficacy in targeted drug delivery. The triantennary structure of ligands like this compound significantly enhances their binding affinity through a "cluster effect," where the simultaneous interaction of multiple GalNAc residues with the subunits of the ASGPR oligomer leads to a substantial increase in avidity compared to monovalent ligands.[4] Monoantennary oligosaccharides typically bind in the millimolar (mM) range, whereas triantennary versions can achieve nanomolar (nM) affinity, representing a million-fold increase.[4]
While specific kinetic data for the unconjugated this compound ligand is not extensively reported in publicly available literature, the binding affinities of highly similar triantennary GalNAc structures and this compound conjugates provide a strong indication of its high-affinity interaction with ASGPR. The following table summarizes key quantitative data for triantennary GalNAc ligands and this compound conjugates.
| Ligand/Conjugate | Method | Parameter | Value | Reference |
| Triantennary GalNAc | Surface Plasmon Resonance (SPR) | KD | 0.7 ± 0.2 nM | |
| Triantennary GalNAc | Flow Cytometry | Kd | 2.3 nM | |
| Oligonucleotide-GalNac-L96 Conjugate (H12) | Competitive Binding Assay | Ki | 10.4 nM | |
| RNA-GalNac-L96 Conjugate (R1) | Competitive Binding Assay | Ki | 8.8 nM | |
| GalNAc-siRNA Conjugate | In silico model | Kd | ~2 nM | |
| Monovalent GalNAc | Isothermal Titration Calorimetry (ITC) | KD | 40.4 ± 9.5 µM |
Experimental Protocols for Determining Binding Affinity
Several biophysical and cell-based techniques are employed to characterize the binding of GalNAc ligands to ASGPR. These methods provide quantitative data on binding affinity, kinetics, and specificity.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the real-time interaction between a ligand and an analyte. In the context of GalNac-ASGPR binding, purified recombinant ASGPR is typically immobilized on a sensor chip, and solutions of the GalNAc ligand are flowed over the surface.
Methodology:
-
Immobilization: Recombinant human trimeric ASGR1 protein is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Binding Analysis: A series of concentrations of the GalNAc ligand, such as this compound, are injected over the sensor surface. The change in the refractive index at the surface, which is proportional to the mass of bound ligand, is monitored in real-time.
-
Kinetic Analysis: Association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model). The equilibrium dissociation constant (KD) is then calculated as the ratio of koff/kon.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Methodology:
-
Sample Preparation: A solution of purified ASGPR is placed in the sample cell of the calorimeter, and a solution of the GalNAc ligand is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heats of dilution.
-
Titration: The ligand solution is titrated into the ASGPR solution in a series of small injections. The heat released or absorbed during each injection is measured.
-
Data Analysis: The resulting thermogram is integrated to determine the heat change per injection. These values are then plotted against the molar ratio of ligand to protein and fitted to a binding model to extract the thermodynamic parameters.
Competitive Binding Assays
Competitive binding assays are used to determine the affinity of an unlabeled ligand by measuring its ability to compete with a labeled ligand for binding to the receptor. These assays can be performed using various formats, including fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET).
Methodology:
-
Assay Setup: A fixed concentration of recombinant ASGPR and a fluorescently labeled tri-GalNAc tracer ligand are incubated together.
-
Competition: Increasing concentrations of the unlabeled test ligand (e.g., this compound) are added to the mixture.
-
Detection: The signal from the labeled ligand (e.g., fluorescence polarization or TR-FRET ratio) is measured. As the concentration of the unlabeled competitor increases, it displaces the labeled ligand from the receptor, resulting in a decrease in the signal.
-
Data Analysis: The IC50 value (the concentration of unlabeled ligand required to inhibit 50% of the labeled ligand binding) is determined from the resulting dose-response curve. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Cellular Uptake and Signaling Pathways
The binding of this compound to ASGPR on hepatocytes initiates a cascade of events leading to the internalization of the ligand and, in some contexts, the activation of downstream signaling pathways.
Receptor-Mediated Endocytosis
The primary and most well-characterized pathway following ligand binding to ASGPR is clathrin-mediated endocytosis. This process facilitates the efficient uptake of GalNAc-conjugated molecules from the circulation into hepatocytes.
Pathway Overview:
-
Binding and Clustering: this compound binds to the carbohydrate recognition domains (CRDs) of the ASGPR subunits on the hepatocyte surface. This binding event promotes the clustering of ASGPRs in clathrin-coated pits.
-
Internalization: The clathrin-coated pits invaginate and pinch off from the plasma membrane to form clathrin-coated vesicles, enclosing the ASGPR-ligand complexes.
-
Endosomal Sorting: The vesicles uncoat and fuse with early endosomes. The acidic environment of the endosome facilitates the dissociation of the ligand from the receptor.
-
Trafficking and Degradation: The dissociated ligand is trafficked to lysosomes for degradation.
-
Receptor Recycling: The ASGPR is sorted into recycling endosomes and transported back to the cell surface, ready to bind to new ligands. This rapid recycling, with a half-life of about 15 minutes, allows for the continuous clearance of ligands from the bloodstream.
Caption: ASGPR-mediated endocytosis of this compound.
JAK2/STAT3 Signaling Pathway
In addition to its role in endocytosis, ASGPR has been implicated in intracellular signaling, particularly in the regulation of thrombopoietin (TPO) production through the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway. The clearance of desialylated platelets by ASGPR can trigger this signaling cascade.
Pathway Overview:
-
Ligand Binding: Binding of a suitable ligand (e.g., desialylated glycoproteins or platelets) to ASGPR.
-
JAK2 Activation: This binding event leads to the activation of JAK2, a tyrosine kinase associated with the intracellular domain of the receptor.
-
STAT3 Phosphorylation: Activated JAK2 phosphorylates STAT3.
-
Dimerization and Nuclear Translocation: Phosphorylated STAT3 molecules dimerize and translocate to the nucleus.
-
Gene Transcription: In the nucleus, the STAT3 dimer binds to specific DNA response elements in the promoter regions of target genes, such as the gene for TPO, leading to increased transcription.
Caption: ASGPR-mediated activation of the JAK2/STAT3 pathway.
Experimental Workflow: Competitive Binding Assay
The following diagram illustrates a typical workflow for a competitive binding assay to determine the binding affinity of an unlabeled ligand like this compound.
Caption: Workflow for a competitive binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Biodistribution of GalNAc-L96 Conjugated siRNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo biodistribution of N-acetylgalactosamine (GalNAc)-conjugated small interfering RNA (siRNA), with a focus on the widely used triantennary L96 ligand configuration. GalNAc-siRNA conjugates represent a leading platform for therapeutic gene silencing in the liver, leveraging the highly specific uptake mechanism mediated by the asialoglycoprotein receptor (ASGPR). Understanding the pharmacokinetics and tissue distribution of these conjugates is critical for their preclinical and clinical development.
Core Principles of GalNAc-siRNA Biodistribution
The defining characteristic of GalNAc-conjugated siRNAs is their rapid and preferential accumulation in the liver.[1][2] This is achieved by harnessing the natural biological pathway of ASGPR, a high-capacity receptor highly expressed on the surface of hepatocytes.[1][2] Following subcutaneous administration, GalNAc-siRNA conjugates are quickly absorbed into the systemic circulation, from which they are efficiently cleared by the liver. Plasma concentrations of the conjugate peak within hours and then decline rapidly as the siRNA is taken up by hepatocytes.[3]
The journey of a GalNAc-siRNA conjugate from administration to target gene silencing within a hepatocyte is a multi-step process. The trivalent GalNAc ligand binds with high affinity to the ASGPR, triggering clathrin-mediated endocytosis. Once inside the cell within an endosome, a drop in pH facilitates the release of the siRNA conjugate from the receptor. The ASGPR is then recycled back to the cell surface, ready to internalize more conjugates. A small but therapeutically effective fraction of the siRNA escapes the endosome and enters the cytoplasm. There, the antisense strand of the siRNA is loaded into the RNA-induced silencing complex (RISC). This activated RISC then identifies and cleaves the target messenger RNA (mRNA), leading to potent and durable gene silencing.
Quantitative Biodistribution Data
The following table summarizes representative quantitative data on the biodistribution of triantennary GalNAc-siRNA conjugates in preclinical models. While specific data for the "L96" linker may vary between different siRNA sequences and studies, the data presented reflects the general biodistribution profile of this class of molecules. Data is typically generated by quantifying the amount of siRNA (often the antisense strand) in various tissues at different time points post-administration using methods such as quantitative reverse transcription PCR (RT-qPCR).
| Tissue | Time Point (Post-Administration) | siRNA Concentration (µg/g tissue) | Reference |
| Liver | 1 hour | ~ 10 - 25 | |
| 2 hours | ~ 15 - 30 | ||
| 6 hours | ~ 12 - 20 | ||
| 24 hours | ~ 5 - 15 | ||
| Kidney | 1 hour | ~ 0.5 - 2 | |
| 2 hours | ~ 0.2 - 1.5 | ||
| 6 hours | ~ 0.1 - 1 | ||
| 24 hours | < 0.5 | ||
| Spleen | 1 hour | ~ 1 - 3 | |
| 2 hours | ~ 0.5 - 2 | ||
| 6 hours | < 1 | ||
| 24 hours | < 0.5 | ||
| Lung | 2 hours | < 0.5 | |
| 24 hours | Not typically detected | ||
| Heart | 2 hours | < 0.5 | |
| 24 hours | Not typically detected | ||
| Blood/Plasma | 1 hour | ~ 2 - 4 (µg/mL) | |
| 4-12 hours | Declines to near lower limit of quantification |
Note: The values presented are approximate and compiled from graphical representations and descriptions in the cited literature. Actual values will vary depending on the specific GalNAc-siRNA conjugate, dose, animal model, and analytical method.
Signaling Pathways and Experimental Workflows
To visualize the key processes involved in the biodistribution and mechanism of action of GalNAc-siRNA conjugates, the following diagrams are provided.
Caption: ASGPR-mediated uptake and gene silencing pathway of GalNAc-siRNA.
Caption: General experimental workflow for an in vivo biodistribution study.
Experimental Protocols
The following section outlines the typical methodologies employed in the in vivo biodistribution analysis of GalNAc-siRNA conjugates.
Animal Studies
-
Animal Model: Typically, male CD-1 or C57BL/6 mice (6-8 weeks old) are used. Animals are housed under standard conditions with ad libitum access to food and water. All procedures should be conducted in accordance with institutional and national animal welfare guidelines.
-
Dosing and Administration:
-
GalNAc-siRNA conjugates are resuspended in a sterile, RNase-free vehicle such as phosphate-buffered saline (PBS).
-
Administration is most commonly performed via subcutaneous (SC) injection into the dorsal interscapular region.
-
Dose levels can range from 1 mg/kg to higher, supratherapeutic doses for toxicology studies.
-
-
Sample Collection:
-
At designated time points (e.g., 1, 2, 6, 24, 48 hours) post-injection, animals are euthanized.
-
Blood is collected via cardiac puncture into EDTA-containing tubes for plasma separation.
-
Tissues of interest (liver, kidneys, spleen, heart, lungs, etc.) are rapidly excised, weighed, and either snap-frozen in liquid nitrogen or placed in a tissue-stabilizing solution (e.g., RNAlater) to preserve RNA integrity. Samples are stored at -80°C until analysis.
-
Tissue Processing and RNA Extraction
-
Tissue Homogenization:
-
A small, weighed portion of each frozen tissue (e.g., 50-100 mg) is placed in a lysis buffer (e.g., TRIzol or a similar reagent).
-
The tissue is homogenized using a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer) until complete lysis is achieved.
-
-
Total RNA Extraction:
-
Total RNA is extracted from the tissue homogenate following the manufacturer's protocol for the chosen lysis reagent (e.g., phenol-chloroform extraction followed by isopropanol (B130326) precipitation).
-
The resulting RNA pellet is washed with 75% ethanol, air-dried, and resuspended in RNase-free water.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), assessing the A260/A280 and A260/A230 ratios.
-
siRNA Quantification by Stem-Loop RT-qPCR
A highly sensitive and specific method for quantifying mature siRNA molecules is the stem-loop reverse transcription-quantitative polymerase chain reaction (RT-qPCR) assay.
-
Reverse Transcription (RT):
-
The RT step uses a sequence-specific stem-loop primer that binds to the 3' end of the siRNA antisense strand. This primer's unique structure extends the length of the resulting cDNA, making it suitable for subsequent qPCR amplification.
-
A typical reaction includes the extracted total RNA, the stem-loop RT primer, dNTPs, reverse transcriptase, and an RNase inhibitor in the appropriate reaction buffer.
-
The reaction is incubated under specific thermal cycling conditions to generate the cDNA.
-
-
Quantitative PCR (qPCR):
-
The qPCR step uses a forward primer specific to the siRNA sequence and a universal reverse primer that binds to a sequence introduced by the stem-loop RT primer. A sequence-specific hydrolysis probe (e.g., TaqMan) is included for detection.
-
The qPCR reaction is performed in a real-time PCR instrument. The cycle threshold (Ct) value, which is inversely proportional to the amount of starting template, is recorded for each sample.
-
-
Absolute Quantification:
-
To determine the absolute amount of siRNA in the tissue, a standard curve is generated using known concentrations of a synthetic siRNA oligonucleotide identical to the one administered.
-
The Ct values from the tissue samples are interpolated onto this standard curve to calculate the amount of siRNA (e.g., in picograms or femtomoles).
-
The final concentration is typically expressed as micrograms of siRNA per gram of tissue.
-
This guide provides a foundational understanding of the in vivo biodistribution of this compound conjugated siRNA. The highly specific liver targeting, enabled by the ASGPR pathway, underpins the clinical success of this therapeutic modality. The methods described herein represent the standard for evaluating the pharmacokinetic and biodistribution profiles of these promising drugs.
References
- 1. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole-Body Physiologically Based Pharmacokinetic Modeling of GalNAc-Conjugated siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to GalNac-L96 Mediated Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylgalactosamine (GalNac)-conjugated small interfering RNA (siRNA) has emerged as a powerful and clinically validated platform for targeted gene silencing in the liver. This technology leverages the high-affinity interaction between the triantennary GalNac ligand and the asialoglycoprotein receptor (ASGPR), which is abundantly and specifically expressed on the surface of hepatocytes. This targeted delivery mechanism overcomes many of the challenges associated with systemic siRNA administration, leading to potent, durable, and safe gene knockdown. This technical guide provides an in-depth review of GalNac-L96 mediated gene silencing, compiling quantitative data from preclinical and clinical studies, detailing key experimental protocols, and visualizing the underlying biological pathways and experimental workflows.
Mechanism of Action
This compound is a synthetically designed triantennary GalNac ligand that, when conjugated to an siRNA molecule, facilitates its targeted delivery to hepatocytes. The process of this compound mediated gene silencing can be summarized in the following key steps:
-
Binding to ASGPR: Following subcutaneous administration, the GalNac-siRNA conjugate rapidly enters the bloodstream and binds with high affinity to the ASGPR on the surface of hepatocytes.
-
Receptor-Mediated Endocytosis: This binding event triggers the internalization of the GalNac-siRNA-ASGPR complex into the cell via clathrin-mediated endocytosis.
-
Endosomal Trafficking and Release: The complex is trafficked through the endosomal pathway. The acidic environment of the late endosome facilitates the dissociation of the GalNac-siRNA conjugate from the ASGPR, which is then recycled back to the cell surface. A small fraction of the siRNA is then able to escape the endosome and enter the cytoplasm.
-
RISC Loading and Target mRNA Cleavage: Once in the cytoplasm, the antisense strand of the siRNA is loaded into the RNA-induced silencing complex (RISC). The RISC-siRNA complex then identifies and binds to the target messenger RNA (mRNA) through complementary base pairing.
-
Gene Silencing: The Argonaute-2 (Ago2) component of RISC catalyzes the cleavage of the target mRNA, leading to its degradation and a subsequent reduction in the synthesis of the encoded protein. This results in potent and durable gene silencing.
Data Presentation
The following tables summarize quantitative data from various preclinical and clinical studies on this compound mediated gene silencing, providing insights into the efficacy, duration of action, and pharmacokinetic/pharmacodynamic properties of this technology.
Table 1: In Vivo Efficacy of GalNac-siRNA Conjugates
| Target Gene | Animal Model | Route of Administration | Dose (mg/kg) | ED50 (mg/kg) | Maximum Knockdown (%) | Duration of Effect | Reference |
| Transthyretin (TTR) | Mouse | Subcutaneous | 0.75 | ~1 | >95 | >35 days | [1] |
| Transthyretin (TTR) | Rat | Subcutaneous | 3, 10, 30 | ~3 | >90 | Not Reported | [1] |
| Transthyretin (TTR) | Non-Human Primate | Subcutaneous | 1, 3 | Not Reported | ~90 | >100 days | [2] |
| Factor XII | Mouse | Oral | 3 x 3 | Not Reported | ~70 | Not Reported | [3] |
| ANGPTL3 | Mouse | Subcutaneous | 0.3, 1, 3 | <1 | >90 | >28 days | [4] |
| Lp(a) | Mouse | Subcutaneous | 3 | Not Reported | ~90 | >28 days |
Table 2: Pharmacokinetic Properties of a GalNac-siRNA Conjugate (Revusiran) in Humans
| Parameter | Single Dose (1.25 - 10 mg/kg) | Multiple Doses (2.5 - 10 mg/kg weekly) |
| Tmax (hr) | 2 - 6 | 2 - 4 |
| Cmax (ng/mL) | Dose-dependent increase | Dose-dependent increase |
| AUC (hr*ng/mL) | Dose-dependent increase | Dose-dependent increase |
| t1/2 (hr) | ~2 - 4 | ~2 - 4 |
Data adapted from a Phase I study of revusiran.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of this compound mediated gene silencing.
Synthesis of Triantennary GalNAc (L96) Ligand
A robust and resource-effective "pot-economy" method for the synthesis of triantennary GalNAc has been described. This approach minimizes the number of purification steps and reduces the consumption of reagents and solvents. The general strategy involves:
-
First Pot: Synthesis of a core scaffold, often from a trifunctional starting material. This step typically involves protection of reactive groups followed by coupling reactions to introduce the branching points for the GalNAc moieties.
-
Second Pot: Attachment of the GalNAc sugar units to the core scaffold. This is often achieved through glycosylation reactions.
-
Final Steps: Deprotection of the sugar hydroxyl groups and the attachment of a linker with a reactive group suitable for conjugation to the siRNA (e.g., a phosphoramidite).
Note: The detailed, step-by-step synthesis protocol with specific reagents, reaction conditions, and purification methods is highly proprietary and typically found in patents or specialized chemical synthesis literature. The provided reference offers a conceptual framework and some reaction details.
Conjugation of this compound to siRNA
The conjugation of the this compound ligand to the siRNA is a critical step in producing the final therapeutic agent. This is typically achieved through solid-phase synthesis.
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the first nucleoside of the siRNA sense strand.
-
Phosphoramidites of the desired RNA and modified RNA bases.
-
This compound phosphoramidite (B1245037).
-
Standard reagents for solid-phase oligonucleotide synthesis (e.g., activator, capping reagents, oxidizing agent, deprotection solutions).
-
Automated DNA/RNA synthesizer.
-
HPLC for purification.
Protocol:
-
Solid-Phase Synthesis of the Sense Strand: The sense strand of the siRNA is synthesized on the CPG solid support using an automated synthesizer. The synthesis proceeds in the 3' to 5' direction.
-
Coupling of this compound Phosphoramidite: In the final coupling cycle, the this compound phosphoramidite is coupled to the 5' end of the sense strand.
-
Deprotection and Cleavage: The fully synthesized GalNac-siRNA sense strand is cleaved from the solid support, and all protecting groups are removed using a standard deprotection solution (e.g., a mixture of ammonia (B1221849) and methylamine).
-
Purification: The crude GalNac-siRNA sense strand is purified by HPLC to remove any truncated sequences or other impurities.
-
Annealing: The purified GalNac-siRNA sense strand is annealed with the complementary antisense strand to form the final double-stranded siRNA conjugate.
-
Quality Control: The final product is analyzed by mass spectrometry and other analytical techniques to confirm its identity and purity.
In Vitro Gene Silencing Assay in Hepatocytes
This protocol describes a typical experiment to assess the gene silencing activity of a GalNac-siRNA conjugate in primary hepatocytes.
Materials:
-
Primary hepatocytes (e.g., mouse, rat, or human).
-
Cell culture medium and supplements.
-
GalNac-siRNA conjugate targeting the gene of interest.
-
Negative control GalNac-siRNA (non-targeting sequence).
-
Reagents for RNA extraction (e.g., TRIzol).
-
Reagents for qRT-PCR (e.g., reverse transcriptase, primers, probes, PCR master mix).
-
qRT-PCR instrument.
Protocol:
-
Cell Seeding: Plate primary hepatocytes in a multi-well plate at a suitable density and allow them to attach overnight.
-
Transfection: Prepare serial dilutions of the GalNac-siRNA conjugate and the negative control siRNA in cell culture medium. Add the siRNA solutions to the cells. No transfection reagent is needed as the uptake is mediated by the ASGPR.
-
Incubation: Incubate the cells with the siRNA for 24-72 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable method.
-
qRT-PCR Analysis:
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform qRT-PCR using primers and a probe specific for the target mRNA and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative mRNA expression of the target gene using the ΔΔCt method.
-
-
Data Analysis: Determine the IC50 value for the GalNac-siRNA conjugate by plotting the percentage of gene knockdown against the siRNA concentration.
In Vivo Gene Silencing Study in Mice
This protocol outlines a typical in vivo study to evaluate the efficacy and duration of gene silencing of a GalNac-siRNA conjugate in mice.
Materials:
-
C57BL/6 mice (or a relevant transgenic mouse model).
-
GalNac-siRNA conjugate targeting the gene of interest.
-
Saline or PBS for vehicle control.
-
Syringes and needles for subcutaneous injection.
-
Equipment for blood collection (e.g., micro-hematocrit tubes).
-
Reagents and equipment for tissue homogenization, RNA extraction, and qRT-PCR.
-
Reagents and equipment for protein analysis (e.g., ELISA kit).
Protocol:
-
Animal Acclimatization: Acclimatize the mice to the facility for at least one week before the start of the experiment.
-
Dosing: Administer a single subcutaneous injection of the GalNac-siRNA conjugate at various dose levels (e.g., 0.3, 1, 3 mg/kg) or a vehicle control.
-
Sample Collection:
-
Blood: Collect blood samples at various time points (e.g., day -1, 7, 14, 21, 28) via retro-orbital or tail vein bleeding. Process the blood to obtain serum or plasma.
-
Tissues: At the end of the study, euthanize the animals and collect the liver and other relevant tissues. Snap-freeze the tissues in liquid nitrogen and store at -80°C.
-
-
Analysis:
-
mRNA Knockdown: Homogenize the liver tissue, extract RNA, and perform qRT-PCR to quantify the target mRNA levels as described in the in vitro protocol.
-
Protein Reduction: Measure the levels of the target protein in the serum/plasma or liver homogenates using a specific ELISA kit.
-
-
Data Analysis: Calculate the percentage of mRNA knockdown and protein reduction at each dose and time point. Determine the ED50 and the duration of the silencing effect.
Mandatory Visualization
Signaling Pathway of this compound Mediated Gene Silencing
Caption: this compound mediated gene silencing pathway.
Experimental Workflow for In Vivo Gene Silencing
Caption: In vivo gene silencing experimental workflow.
Conclusion
This compound mediated gene silencing represents a significant advancement in the field of RNAi therapeutics. Its ability to specifically and efficiently deliver siRNAs to the liver has led to the development of a new class of medicines for a range of hepatic diseases. This technical guide provides a comprehensive overview of the core principles, quantitative data, and experimental methodologies associated with this technology, serving as a valuable resource for researchers and drug developers in this exciting field. The continued refinement of GalNac-siRNA conjugates and a deeper understanding of their mechanism of action will undoubtedly lead to the development of even more potent and durable therapies in the future.
References
- 1. From bench to bedside: Improving the clinical safety of GalNAc–siRNA conjugates using seed-pairing destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Proof of Concept for a Novel Hepatocyte-Targeting GalNAc-siRNA Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the oral delivery of GalNAc-conjugated siRNAs in rodents and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of improved GalNAc conjugation in development of cost-effective siRNA therapies targeting cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Stability and Pharmacokinetic Profile of GalNAc-siRNA Conjugates
Disclaimer: The following information pertains to the general class of N-acetylgalactosamine (GalNAc)-conjugated small interfering RNA (siRNA) therapeutics. "GalNac-L96" is presumed to be a proprietary name for a specific molecule within this class for which public data is not available. The data and protocols presented here are representative of published findings for various GalNAc-siRNA conjugates and are intended to serve as a technical guide for research, development, and scientific professionals.
This guide provides an in-depth overview of the stability and pharmacokinetic (PK) characteristics of GalNAc-siRNA conjugates, a leading platform for targeted gene silencing in hepatocytes.
Introduction to GalNAc-siRNA Conjugates
GalNAc-siRNA conjugates are a class of RNA interference (RNAi) therapeutics designed for precise delivery to the liver.[1][2] This is achieved by attaching a trivalent GalNAc ligand to a chemically modified siRNA molecule.[1] The GalNAc ligand binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes, leading to rapid receptor-mediated endocytosis.[1][3]
Chemical modifications to the siRNA backbone, such as phosphorothioate (B77711) (PS) linkages and 2'-O-methyl (2'-OMe) or 2'-deoxy-2'-fluoro (2'-F) ribosugar modifications, are critical for enhancing stability against nuclease degradation, thereby improving in vivo potency and duration of action.[1][3][4] These conjugates have a distinct pharmacokinetic and pharmacodynamic (PK/PD) profile characterized by transient plasma exposure and a prolonged pharmacodynamic effect in the liver.[2][5]
Stability Profile
The stability of GalNAc-siRNA conjugates is a key determinant of their in vivo performance. These molecules must resist degradation by nucleases in the bloodstream and within the cell to reach the RNA-induced silencing complex (RISC) in the cytoplasm.[1]
In Vitro Stability
In vitro stability is typically assessed in various biological matrices to predict in vivo behavior.
-
Plasma/Serum Stability: GalNAc-siRNA conjugates with enhanced stabilization chemistries are generally stable in plasma and serum.[6][7] However, unmodified siRNAs can be rapidly degraded.[7] Stability is assessed by incubating the conjugate in plasma or serum from different species (e.g., mouse, rat, monkey, human) and measuring the amount of intact conjugate over time.[6][7]
-
Tissue Homogenate Stability: Liver homogenates are used to evaluate metabolic stability in the target tissue.[6] Studies have shown that 5'-exonuclease activity is prevalent in endo-lysosomal compartments, and stabilizing the 5'-ends of both siRNA strands significantly enhances metabolic stability.[1] The stability within these acidic intracellular compartments is crucial for the extended duration of the pharmacological effect.[5]
Table 1: Representative In Vitro Stability of Commercial siRNAs in Plasma
| Species | Percent Remaining after 24h Incubation (Antisense Strand) |
| Rat | >95% |
| Monkey | >95% |
| Human | >95% |
| (Data is representative and based on findings for chemically modified commercial siRNAs)[6] |
Pharmacokinetic Profile
The pharmacokinetics of GalNAc-siRNA conjugates are characterized by rapid absorption and distribution to the liver, followed by a prolonged duration of effect.[5][8][9]
Absorption
Following subcutaneous (SC) administration, GalNAc-siRNA conjugates are rapidly absorbed into the systemic circulation.[5]
Distribution
-
Plasma Pharmacokinetics: Peak plasma concentrations (Cmax) are typically reached within 0.25 to 2 hours post-dose in nonclinical species.[5] The plasma concentration then declines rapidly as the conjugate is taken up by the liver.[5][9] The initial plasma half-life is short, often just a few hours.[1][9] A much longer terminal half-life (weeks) is observed, which is driven by the slow redistribution from the tissue back into the plasma.[8][9][10]
-
Tissue Distribution: The primary site of distribution is the liver, with peak liver concentrations observed between 2 to 8 hours post-SC administration in preclinical models.[5] Distribution to other tissues, like the kidney, is substantially lower, highlighting the efficiency of the GalNAc targeting.[1][11]
Metabolism
The primary route of metabolism for GalNAc-siRNA conjugates is nuclease-mediated degradation.[12] The GalNAc ligand and linkers are degraded, and the siRNA duplex is metabolized by endo- and exonucleases.[3]
Excretion
Renal clearance is a minor pathway for the elimination of these large molecules.[12]
Table 2: Representative Pharmacokinetic Parameters of GalNAc-siRNA Conjugates in Preclinical Species (Subcutaneous Administration)
| Parameter | Mouse | Rat |
| Plasma Tmax (hours) | ~0.5 - 2 | ~0.25 - 2 |
| Plasma Half-life (initial, hours) | ~3 | Data varies, generally rapid decline |
| Peak Liver Concentration (hours) | ~2 - 8 | ~2 - 8 |
| Liver (Biophase) Half-life (weeks) | 0.6 - 3 | Not extensively reported, expected to be long |
| Duration of Effect (mRNA knockdown) | Weeks to Months | Weeks to Months |
| (Data compiled from multiple sources representing various GalNAc-siRNA conjugates)[1][2][5][13] |
Experimental Protocols
In Vitro Plasma Stability Assay
-
Preparation: A stock solution of the GalNAc-siRNA conjugate is prepared in nuclease-free water.
-
Incubation: The conjugate is added to fresh plasma (e.g., from rat, monkey, or human) to a final concentration (e.g., 10 µM). The mixture is incubated at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Sample Processing: The reaction is stopped by adding a protein precipitation agent or by using a suitable extraction method like solid-phase extraction (SPE).[4][14][15]
-
Analysis: The amount of intact parent conjugate is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[14][15]
-
Data Interpretation: The percentage of the conjugate remaining at each time point is calculated relative to the 0-hour time point.
In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Dosing: Animals receive a single subcutaneous injection of the GalNAc-siRNA conjugate (e.g., 1-10 mg/kg).
-
Sample Collection:
-
Plasma: Blood samples are collected via tail vein or cardiac puncture at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into EDTA-containing tubes. Plasma is separated by centrifugation.
-
Tissues: At the end of the study or at specific time points, animals are euthanized, and tissues (liver, kidneys, etc.) are harvested, weighed, and flash-frozen.
-
-
Sample Preparation:
-
Bioanalysis: Concentrations of the antisense strand of the siRNA in plasma and tissue homogenates are determined by a validated LC-MS/MS method.[14][16]
-
Pharmacokinetic Analysis: Plasma and tissue concentration-time data are used to calculate standard PK parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.
Mandatory Visualizations
Signaling Pathway: ASGPR-Mediated Uptake of GalNAc-siRNA
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cross-Species Translation of Biophase Half-Life and Potency of GalNAc-Conjugated siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Methods and Strategies for In Vitro Metabolism Studies of Oligonucleotides - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Stability Study of Unmodified siRNA and Relevance to Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Plasma Pharmacokinetics of N-Acetylgalactosamine-Conjugated Small-Interfering Ribonucleic Acids (GalNAc-Conjugated siRNAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma Pharmacokinetics of N-Acetylgalactosamine-Conjugated Small-Interfering Ribonucleic Acids (GalNAc-Conjugated siRNAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Whole-Body Physiologically Based Pharmacokinetic Modeling of GalNAc-Conjugated siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Considerations and recommendations for assessment of plasma protein binding and drug–drug interactions for siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Differential Protein Precipitation-Based GalNAc-siRNA Sample Preparation with LC/MS Method Development Workflow in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. lcms.labrulez.com [lcms.labrulez.com]
Methodological & Application
Application Notes and Protocols for Conjugating siRNA to GalNac-L96
For Researchers, Scientists, and Drug Development Professionals
Introduction
The L96 linker is a triantennary GalNac construct that has been widely used in the synthesis of GalNac-siRNA conjugates for both preclinical research and clinical applications. Its structure is designed to present the three GalNac residues in an optimal spatial arrangement for high-affinity binding to the ASGPR. This document provides a detailed protocol for the conjugation of a target siRNA to the GalNac-L96 linker, including methods for purification and characterization of the final conjugate.
Mechanism of Action
The GalNac-siRNA conjugate, once administered, circulates in the bloodstream and specifically binds to the ASGPR on hepatocytes. This binding event triggers clathrin-mediated endocytosis, internalizing the conjugate into an endosome. As the endosome matures, its internal pH decreases, causing the release of the GalNac-siRNA conjugate from the receptor. The ASGPR is then recycled back to the cell surface. A portion of the siRNA escapes the endosome and enters the cytoplasm, where it is loaded into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA then guides the RISC to its complementary messenger RNA (mRNA) target, leading to mRNA cleavage and subsequent gene silencing.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the synthesis of this compound-siRNA conjugates.
Caption: Cellular uptake and mechanism of action of GalNac-siRNA conjugates in hepatocytes.
Materials and Reagents
| Reagent/Material | Specification | Recommended Supplier |
| Custom siRNA (Sense Strand) | 3'-amine modified, HPLC purified | Any reputable oligo synthesis company |
| Custom siRNA (Antisense Strand) | Standard desalting or HPLC purified | Any reputable oligo synthesis company |
| This compound-NHS Ester | >95% Purity | Commercially available |
| Anhydrous Dimethylformamide (DMF) | Molecular biology grade | Sigma-Aldrich, Thermo Fisher |
| N,N-Diisopropylethylamine (DIPEA) | >99% Purity | Sigma-Aldrich, Thermo Fisher |
| Sodium Acetate (B1210297) (NaOAc) | Molecular biology grade | Sigma-Aldrich, Thermo Fisher |
| Nuclease-free Water | Thermo Fisher, Ambion | |
| HPLC System with Ion-Exchange Column | Agilent, Waters | |
| Mass Spectrometer (ESI-MS) | Agilent, Waters, Sciex | |
| Dynamic Light Scattering (DLS) System | Malvern Panalytical, Wyatt |
Experimental Protocol
This protocol describes the conjugation of a 3'-amine modified siRNA sense strand to an N-hydroxysuccinimide (NHS) ester activated this compound linker.
Preparation of siRNA Duplex
-
Resuspend the amine-modified sense strand and the unmodified antisense strand in nuclease-free water to a final concentration of 1 mM.
-
To form the siRNA duplex, mix equal molar amounts of the sense and antisense strands in an annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate).
-
Heat the mixture to 95°C for 5 minutes, then allow it to cool slowly to room temperature over 1-2 hours. This process facilitates proper annealing of the two strands.
Conjugation of this compound to siRNA
-
Dissolve the amine-modified siRNA duplex in anhydrous DMF to a final concentration of 10 mg/mL.
-
Dissolve the this compound-NHS ester in anhydrous DMF to a concentration that is 1.5-fold molar excess to the siRNA.
-
Add the this compound solution to the siRNA solution.
-
Add DIPEA to the reaction mixture to a final concentration of 2-3 equivalents relative to the siRNA. DIPEA acts as a non-nucleophilic base to catalyze the reaction.
-
Incubate the reaction mixture at room temperature for 4-6 hours with gentle shaking.
Purification of the GalNac-siRNA Conjugate
-
Following the incubation period, precipitate the crude conjugate by adding 3 M sodium acetate (pH 5.2) to a final concentration of 0.3 M, followed by the addition of 3 volumes of cold absolute ethanol (B145695).
-
Incubate at -20°C for at least 1 hour to allow for complete precipitation.
-
Centrifuge the mixture at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to pellet the conjugate.
-
Carefully decant the supernatant and wash the pellet with 70% ethanol.
-
Air-dry the pellet to remove any residual ethanol and resuspend it in nuclease-free water.
-
Purify the GalNac-siRNA conjugate using high-performance liquid chromatography (HPLC) with an ion-exchange column to separate the conjugated siRNA from any unreacted siRNA and linker.
Characterization of the Conjugate
-
Mass Spectrometry: Confirm the successful conjugation and determine the molecular weight of the final product using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
HPLC Analysis: Assess the purity of the final conjugate by analytical HPLC.
-
Dynamic Light Scattering (DLS): Determine the particle size and polydispersity of the conjugate in solution.
-
In vitro Gene Silencing Assay: Evaluate the biological activity of the GalNac-siRNA conjugate by transfecting it into a relevant hepatocyte cell line (e.g., HepG2) and measuring the knockdown of the target gene expression by qRT-PCR.
Quantitative Data Summary
The following table provides representative data that can be expected from a successful conjugation reaction. Actual results may vary depending on the specific siRNA sequence and reaction conditions.
| Parameter | Expected Value | Method of Analysis |
| Conjugation Efficiency | > 80% | HPLC |
| Final Yield | 50-70% | UV-Vis Spectroscopy |
| Purity | > 95% | Analytical HPLC |
| Molecular Weight | Theoretical MW ± 2 Da | ESI-MS |
| Particle Size (Hydrodynamic Diameter) | 10-20 nm | DLS |
Troubleshooting
-
Low Conjugation Efficiency:
-
Ensure the use of anhydrous solvents, as moisture can hydrolyze the NHS ester.
-
Confirm the activity of the amine-modified siRNA and the NHS-ester linker.
-
Optimize the molar ratio of the linker to the siRNA.
-
-
Low Yield:
-
Optimize the precipitation and pellet washing steps to minimize loss of the conjugate.
-
Ensure efficient recovery from the HPLC purification column.
-
-
Impure Product:
-
Optimize the HPLC gradient to achieve better separation of the conjugate from unreacted components.
-
Ensure complete removal of reactants before purification.
-
Conclusion
The conjugation of siRNA to this compound is a robust and effective method for achieving targeted delivery to hepatocytes. This protocol provides a detailed framework for the synthesis, purification, and characterization of GalNac-siRNA conjugates. The resulting conjugates can be used for in vitro and in vivo studies to evaluate their therapeutic potential for liver-related diseases. The high specificity and efficiency of this delivery system have led to the successful development of several FDA-approved RNAi therapeutics.
References
Application Notes and Protocols: GalNac-L96 for ASO Delivery to the Liver
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the treatment of various diseases by targeting specific mRNA molecules. However, the efficient and targeted delivery of ASOs to the desired tissues remains a significant challenge. For liver-specific delivery, the conjugation of ASOs with N-acetylgalactosamine (GalNac) ligands has emerged as a highly effective strategy. GalNac is a carbohydrate that binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This interaction facilitates rapid and efficient receptor-mediated endocytosis of the GalNac-ASO conjugate, leading to its accumulation in the liver.
L96 is a triantennary GalNac ligand that has been optimized for high-affinity binding to ASGPR, making it a key component in the development of liver-targeted ASO therapeutics.[1] The triantennary structure of ligands like L96 is considered optimal for achieving high-affinity binding to the ASGPR.[2] This targeted delivery approach significantly enhances the potency of ASOs in the liver, allowing for lower doses and potentially reducing systemic side effects. Conjugation of ASOs with GalNac has been shown to improve potency by 10-fold or more in animal models.[2]
These application notes provide a comprehensive overview of the use of GalNac-L96 for ASO delivery to the liver, including quantitative data on its efficacy, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Data Presentation
The following tables summarize the quantitative data from preclinical studies, demonstrating the enhanced potency and liver targeting of GalNac-conjugated ASOs compared to their unconjugated counterparts.
Table 1: In Vivo Potency of GalNac-Conjugated ASOs
| Target Gene | ASO Conjugate | Unconjugated ASO ED₅₀ (mg/kg) | GalNac-Conjugated ASO ED₅₀ (mg/kg) | Potency Improvement (fold) | Reference |
| MyD88 | MyD88 ASO | ~15 | ~2.5 | ~6 | [3][4] |
| Apolipoprotein (a) | Apo(a) ASO | 6.38 (per week) | 0.32 (per week) | ~20 | [5] |
| Scavenger Receptor B1 (SRB1) | SRB1 ASO | - | - | ~7 | [2] |
Table 2: ASO Concentration in Liver Tissue
| ASO Target | Dosing | Unconjugated ASO Liver Concentration | GalNac-Conjugated ASO Liver Concentration | Fold Increase in Hepatocyte Delivery | Reference |
| MyD88 | 7.5 mg/kg (GalNac-ASO) vs 15 mg/kg (unconjugated ASO) | Lower | ~2-fold higher in total liver | - | [3] |
| Scavenger Receptor B1 (SRB1) | Equivalent doses | Predominantly in non-parenchymal cells (>70%) | Predominantly in hepatocytes (>80%) | ~6-7 | [2] |
Signaling Pathway and Experimental Workflows
ASGPR-Mediated Endocytosis of GalNac-ASO
The diagram below illustrates the mechanism by which this compound conjugated ASOs are taken up by hepatocytes.
Caption: ASGPR-mediated uptake of this compound ASO in hepatocytes.
Experimental Workflow for GalNac-ASO Evaluation
This workflow outlines the key steps in the development and testing of this compound conjugated ASOs.
References
- 1. researchgate.net [researchgate.net]
- 2. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Potency of GalNAc-Conjugated Antisense Oligonucleotides in Hepatocellular Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disposition and Pharmacology of a GalNAc3-conjugated ASO Targeting Human Lipoprotein (a) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using GalNac-L96
For Researchers, Scientists, and Drug Development Professionals
Introduction
GalNac-L96 is a triantennary N-acetylgalactosamine (GalNAc) conjugate designed for the targeted delivery of therapeutic oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to hepatocytes. This targeting is achieved through the high-affinity interaction between the GalNAc ligand and the asialoglycoprotein receptor (ASGPR), which is highly and specifically expressed on the surface of liver cells. This receptor-mediated endocytosis mechanism allows for efficient intracellular delivery of the oligonucleotide payload, leading to potent and durable gene silencing in the liver.[1][2][3][4][5][6][7][8][9] These application notes provide detailed protocols for in vivo experimental design using this compound conjugated oligonucleotides in murine models.
Mechanism of Action: ASGPR-Mediated Endocytosis
This compound conjugated oligonucleotides are administered systemically, typically via subcutaneous injection. The GalNAc ligand rapidly binds to the ASGPR on hepatocytes, triggering clathrin-mediated endocytosis.[4] Inside the cell, the conjugate traffics through the endosomal pathway. The acidic environment of the late endosome facilitates the release of the oligonucleotide from the receptor, and the ASGPR is recycled back to the cell surface.[4] The oligonucleotide is then released into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC) for siRNA or RNase H for ASOs to mediate the degradation of the target messenger RNA (mRNA).
References
- 1. Evaluating the oral delivery of GalNAc-conjugated siRNAs in rodents and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Potency of GalNAc-Conjugated Antisense Oligonucleotides in Hepatocellular Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GalNAc-Conjugated Antisense Oligonucleotide (ASO) Development Service - Creative Biolabs [creative-biolabs.com]
- 7. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GalNac-L96 in Preclinical Models of Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
GalNac-L96 is a trivalent N-acetylgalactosamine (GalNac) ligand designed for the targeted delivery of oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to hepatocytes. This targeting is achieved through the high-affinity interaction between the GalNac ligand and the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of liver cells.[1][2][3][4][5][6] This specific delivery mechanism enhances the therapeutic efficacy of conjugated oligonucleotides in the liver while minimizing systemic exposure and potential off-target effects.[2][3] These application notes provide an overview of the use of this compound-conjugated therapeutics in various preclinical models of liver disease, along with detailed protocols for their application.
Mechanism of Action: Targeted Delivery to Hepatocytes
The therapeutic strategy underpinning this compound relies on receptor-mediated endocytosis. The trivalent GalNac structure of this compound ensures high-affinity binding to the ASGPR on hepatocytes.[6] Upon binding, the this compound-oligonucleotide conjugate is internalized into the cell within endosomes. Following endocytosis, the conjugate is released from the receptor, and the oligonucleotide escapes the endosome to engage with its target mRNA in the cytoplasm, leading to gene silencing.[3][4] The ASGPR is then recycled back to the cell surface.[4]
Preclinical Applications and Efficacy
This compound conjugated oligonucleotides have demonstrated significant efficacy in a variety of preclinical models of liver disease, including non-alcoholic steatohepatitis (NASH), liver fibrosis, and alcohol-induced liver injury. The targeted delivery to hepatocytes allows for potent and durable gene silencing at lower doses compared to non-targeted formulations.
Quantitative Data from Preclinical Studies
| Preclinical Model | Target Gene | Conjugate Type | Dose | Efficacy | Reference |
| Bile Duct Ligation Mouse Model | ITFG1 | GalNac-siRNA (CG-LR1) | <1 mg/kg (ED50) | >50% increase in hepatocyte proliferation, attenuation of fibrosis | [7] |
| Non-Human Primates | ITFG1 | GalNac-siRNA (CG-LR1) | Single dose | >80% knockdown with sustained activity for >3 months | [7] |
| Mouse Model of NASH | TAZ and STK25 | GalNac-siRNA/ASO | ≤12.5 mg/kg/week | Decrease in liver fat deposition and inflammation | [8] |
| Mouse Model | ANGPTL3 | GalNac-siRNA | Not Specified | 83.0-83.7% reduction in serum ANGPTL3 levels at day 14 | [9] |
| Cynomolgus Monkeys | Transthyretin (TTR) | GalNac-siRNA | 9 mg/kg (total oral dose) | Up to 42% reduction in TTR protein levels | [10][11] |
| Cynomolgus Monkeys | Transthyretin (TTR) | GalNac-siRNA | 30 mg/kg (total oral dose) | 60-61% reduction in TTR protein levels | [10][11] |
| Mouse Models of HCC and Fibrosis | Not Specified | GalNac-siRNA/ASO | Not Specified | Retained potency despite >50% reduction in ASGR expression | [8] |
| EtOH-induced and PB-induced Liver Injury Models | Transthyretin (TTR) | GalNac-siRNA | Not Specified | Full retention of activity despite 30-50% receptor reduction | [12] |
Experimental Protocols
The following are generalized protocols for the in vivo administration of this compound conjugated siRNAs in mouse models of liver disease. Specific parameters may need to be optimized for different models and target genes.
General Experimental Workflow
Protocol 1: Administration of this compound-siRNA in a Mouse Model
1. Materials:
-
This compound-siRNA conjugate (lyophilized)
-
Sterile, nuclease-free Phosphate-Buffered Saline (PBS)
-
C57BL/6 mice (or other appropriate strain for the disease model), 6-8 weeks old
-
Insulin syringes (or other appropriate syringes for subcutaneous injection)
2. Preparation of Dosing Solution:
-
Aseptically reconstitute the lyophilized this compound-siRNA conjugate in sterile, nuclease-free PBS to the desired stock concentration.
-
Gently vortex and centrifuge briefly to ensure complete dissolution.
-
Dilute the stock solution with sterile, nuclease-free PBS to the final desired dosing concentration. The final volume for subcutaneous injection is typically 100-200 µL.
3. Animal Dosing:
-
Acclimatize animals for at least one week prior to the start of the experiment.
-
Administer the this compound-siRNA solution via subcutaneous (s.c.) injection in the dorsal region.
-
The dosing regimen (e.g., single dose, multiple doses) will depend on the specific study design and the desired duration of gene knockdown. Doses can range from 0.5 mg/kg to 5 mg/kg.[13]
-
A control group treated with PBS should be included.[13]
4. Post-Dosing Monitoring and Sample Collection:
-
Monitor the animals for any adverse effects.
-
At predetermined time points (e.g., 120 hours post-dosing), euthanize the animals.[13]
-
Collect liver tissue and blood samples for analysis.
-
For RNA analysis, immediately snap-freeze liver tissue in liquid nitrogen and store at -80°C.[13] For histological analysis, fix a portion of the liver in 10% neutral buffered formalin.
5. Analysis of Gene Knockdown:
-
Isolate total RNA from the liver tissue using a suitable method (e.g., TRIzol reagent).[13]
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) to determine the mRNA levels of the target gene. Normalize the expression to a stable housekeeping gene (e.g., GAPDH).
Protocol 2: Induction and Treatment of a NASH Mouse Model
1. Model Induction:
-
Induce NASH in mice (e.g., C57BL/6J) by feeding a high-fat, high-cholesterol, and high-fructose diet for a specified period (e.g., 16-24 weeks).
2. Treatment:
-
Following the diet-induced NASH period, initiate treatment with this compound-siRNA targeting a gene implicated in NASH pathology (e.g., TAZ, STK25).
-
Administer the conjugate via subcutaneous injection at a dose of, for example, 12.5 mg/kg once weekly.[8]
-
Include a control group receiving a this compound-siRNA with a scrambled sequence or PBS.
3. Efficacy Assessment:
-
At the end of the treatment period, collect liver and blood samples.
-
Histological Analysis: Perform H&E staining to assess steatosis, inflammation, and ballooning. Use Sirius Red staining to evaluate fibrosis.
-
Biochemical Analysis: Measure serum levels of liver enzymes (ALT, AST) and lipids.
-
Gene Expression Analysis: Quantify the mRNA levels of the target gene and markers of inflammation and fibrosis in the liver via qPCR.
Conclusion
The this compound delivery platform represents a robust and efficient method for targeted oligonucleotide therapy in liver diseases. The high specificity for hepatocytes, coupled with the potent and durable gene silencing, makes it an invaluable tool for preclinical research and drug development. The protocols outlined above provide a framework for the successful implementation of this technology in various preclinical models of liver disease. Researchers should optimize these protocols based on their specific experimental needs and the characteristics of the liver disease model being employed.
References
- 1. researchgate.net [researchgate.net]
- 2. RNA nanomedicine in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical and Clinical Advances of GalNAc-Decorated Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Delivery Systems of siRNA Drugs and Their Effects on the Pharmacokinetic Profile - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Lerna Biopharma presents first-in-class GalNAc-siRNA therapeutic for treatment of liver diseases | BioWorld [bioworld.com]
- 8. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of improved GalNAc conjugation in development of cost-effective siRNA therapies targeting cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the oral delivery of GalNAc-conjugated siRNAs in rodents and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Formulation of GalNac-L96 for Intravenous Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GalNac-L96 is a trivalent N-acetylgalactosamine (GalNAc) ligand designed for targeted delivery of therapeutic agents, primarily small interfering RNAs (siRNAs), to hepatocytes.[1][2] The high affinity of the GalNAc ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes, facilitates rapid and efficient cellular uptake via receptor-mediated endocytosis.[1][2] This targeted delivery approach enhances the therapeutic efficacy of conjugated payloads while minimizing off-target effects and systemic toxicity.[1]
This document provides detailed application notes and protocols for the formulation of this compound for intravenous (IV) administration in preclinical research settings. The information is based on publicly available data and general best practices for the formulation of complex molecules for parenteral use. It is crucial to note that a specific, validated intravenous formulation protocol for this compound is not publicly available. Therefore, the following recommendations should be considered as a starting point, and formulation development and stability studies are highly recommended for specific applications.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Chemical Formula | C121H179N11O45 | |
| Molecular Weight | 2507.8 g/mol | |
| Appearance | Solid | |
| Purity | ≥98% | |
| Storage (Solid) | -20°C | |
| Stability (Solid) | ≥ 4 years at -20°C |
Solubility of this compound
| Solvent | Solubility | Recommendations | Reference |
| Dimethyl Sulfoxide (DMSO) | Sparingly soluble (1-10 mg/mL) | Prepare a stock solution and dilute into aqueous buffers. | |
| Ethanol | Sparingly soluble (1-10 mg/mL) | Prepare a stock solution and dilute into aqueous buffers. | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Sparingly soluble (1-10 mg/mL) | Can be dissolved directly in aqueous buffers, but storage of aqueous solutions is not recommended for more than one day. |
Recommended Excipients for Intravenous Formulations of Complex Molecules
| Excipient Category | Examples | Purpose | Reference |
| Buffering Agents | Sodium Phosphate, Sodium Citrate, Histidine | Maintain pH and stability | |
| Tonicity Agents | Sodium Chloride, Dextrose, Mannitol | Adjust osmolality to be isotonic with blood | |
| Solubilizing Agents / Co-solvents | Polyethylene Glycol (PEG) 300/400, Propylene Glycol | Enhance solubility of poorly soluble compounds | |
| Stabilizers / Surfactants | Polysorbate 20, Polysorbate 80 | Prevent aggregation and adsorption |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound in an organic solvent.
Materials:
-
This compound solid
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Inert gas (e.g., Argon or Nitrogen)
-
Sterile, conical-bottom tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile, conical-bottom tube.
-
Purge the tube with an inert gas.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are generally stable for at least one month at -20°C and up to six months at -80°C.
Protocol 2: Formulation of this compound for Intravenous Administration (Dilution Method)
This protocol describes the preparation of a final intravenous formulation by diluting the organic stock solution into a sterile aqueous buffer.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, pyrogen-free water for injection
-
Sterile, 0.22 µm syringe filters
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the required volume of the stock solution to achieve the desired final concentration for injection.
-
In a sterile tube, add the required volume of sterile PBS or other suitable aqueous buffer.
-
While gently vortexing the buffer, slowly add the calculated volume of the this compound stock solution. This dropwise addition helps to prevent precipitation.
-
Ensure that the final concentration of the organic solvent (e.g., DMSO) is insignificant, as it may have physiological effects. Typically, the final concentration of DMSO should be below 1% (v/v).
-
Visually inspect the solution for any precipitation or cloudiness. If observed, the formulation may need to be optimized (e.g., by adjusting the pH or adding a solubilizing agent).
-
Filter the final formulation through a sterile 0.22 µm syringe filter into a sterile vial.
-
It is recommended to use the freshly prepared aqueous solution immediately. Storage of the aqueous solution for more than one day is not recommended.
Protocol 3: Formulation of this compound for Intravenous Administration (Direct Solubilization Method)
This protocol describes the preparation of a final intravenous formulation by directly dissolving this compound in an aqueous buffer. This method avoids the use of organic solvents.
Materials:
-
This compound solid
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, pyrogen-free water for injection
-
Sterile, 0.22 µm syringe filters
-
Vortex mixer
-
Water bath or incubator
Procedure:
-
Equilibrate the vial of solid this compound to room temperature.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the calculated volume of sterile PBS (pH 7.2) to achieve the desired final concentration (up to 1-10 mg/mL).
-
Vortex the solution vigorously. Gentle warming to 37°C may be required to facilitate dissolution.
-
Visually inspect the solution to ensure complete dissolution.
-
Filter the final formulation through a sterile 0.22 µm syringe filter into a sterile vial.
-
Use the freshly prepared aqueous solution immediately. As previously stated, storing the aqueous solution for more than one day is not recommended.
Mandatory Visualization
Caption: Signaling pathway of this compound-siRNA conjugate targeting hepatocytes.
Caption: Experimental workflow for preparing this compound for IV administration.
Concluding Remarks
The successful intravenous administration of this compound is a critical step in preclinical studies evaluating its efficacy as a targeting ligand. The protocols outlined in this document provide a foundation for the preparation of this compound formulations. It is imperative for researchers to conduct their own optimization and stability studies to ensure the quality and performance of the formulation for their specific experimental needs. Adherence to sterile techniques is paramount to prevent contamination and ensure the safety of in vivo experiments.
References
Application Notes and Protocols for Quality Control of GalNAc-L96 Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylgalactosamine (GalNAc) conjugates have emerged as a pivotal technology for the targeted delivery of oligonucleotide therapeutics, such as siRNAs and antisense oligonucleotides (ASOs), to hepatocytes. The triantennary GalNAc ligand, L96, facilitates high-affinity binding to the asialoglycoprotein receptor (ASGPR) expressed on the surface of liver cells, leading to efficient receptor-mediated endocytosis of the therapeutic payload. The purity and structural integrity of the GalNAc-L96 ligand are critical determinants of the final drug conjugate's efficacy and safety. Therefore, robust quality control (QC) parameters and analytical methods are imperative during its synthesis.
These application notes provide a comprehensive overview of the quality control parameters for this compound synthesis, complete with detailed experimental protocols and acceptance criteria for the release of this critical raw material.
Quality Control Parameters
The quality of this compound is assessed through a series of analytical tests that evaluate its identity, purity, and physical properties. The following table summarizes the key QC parameters and their recommended acceptance criteria.
| Parameter | Test Method | Acceptance Criteria |
| Identity | ¹H NMR | Conforms to the reference spectrum of this compound. |
| Purity | HPLC-UV | ≥98.0% |
| Appearance | Visual Inspection | Off-white to light yellow solid.[1] |
| Impurities | Visual Inspection | Free from visible particulates and foreign matter.[2][3][4] |
| Residual Solvents | GC-HS | To be determined based on the synthesis process. |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
Experimental Protocols
Identity Confirmation by ¹H NMR Spectroscopy
Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique used to confirm the chemical structure of a molecule. The chemical shifts, splitting patterns, and integration of the proton signals in the ¹H NMR spectrum provide a unique fingerprint of the this compound molecule.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrument Setup:
-
NMR Spectrometer: 400 MHz or higher.
-
Temperature: 25 °C.
-
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Perform phase correction and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak.
-
Compare the chemical shifts, multiplicities, and integrations of the signals in the sample spectrum with a qualified reference standard of this compound.
-
-
Acceptance Criteria: The ¹H NMR spectrum of the test sample must be consistent with the structure of this compound and match the spectrum of the reference standard.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Principle: High-Performance Liquid Chromatography (HPLC) is used to separate, identify, and quantify each component in a mixture. For this compound, a reversed-phase HPLC method with UV detection is typically employed to determine its purity and to detect any process-related impurities.
Protocol:
-
Instrumentation:
-
HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm) is a suitable starting point. For better resolution of complex mixtures, a mixed-mode stationary phase, such as RP-WAX, can be investigated.[1]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or another suitable buffer.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 25 95 30 95 31 20 | 35 | 20 |
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Further dilute to a working concentration of 0.1 mg/mL.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
-
-
Acceptance Criteria: The purity of this compound must be ≥98.0%.
Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to identify and characterize impurities. This is crucial for understanding the impurity profile of the this compound synthesis, which may include starting materials, by-products, and degradation products.
Protocol:
-
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
-
-
LC Conditions:
-
Use the same HPLC method as described for purity determination.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 100-2000.
-
Tune the MS parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) to optimize the signal for this compound and potential impurities.
-
-
Data Analysis:
-
Identify the mass-to-charge ratio (m/z) of the main peak and compare it to the theoretical mass of this compound.
-
Analyze the mass spectra of any impurity peaks to propose their potential structures. This is critical for process understanding and control.
-
Visualizations
Caption: Quality Control Workflow for this compound Synthesis.
Caption: Mechanism of Action for GalNAc-siRNA Delivery.
References
- 1. Characterization and separation of impurities in a GalNAc ligand - American Chemical Society [acs.digitellinc.com]
- 2. phenomenex.com [phenomenex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A New HPLC-ELSD Method for Simultaneous Determination of N-Acetylglucosamine and N-Acetylgalactosamine in Dairy Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the In-Vivo Stability of GalNAc-L96 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with GalNAc-L96 conjugates. Our goal is to help you improve the in vivo stability and performance of your siRNA therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism governing the in vivo stability and long-term activity of GalNAc-siRNA conjugates?
A1: The remarkable durability of GalNAc-siRNA conjugates stems from their accumulation and stability within acidic intracellular compartments of hepatocytes.[1][2][3] Following uptake mediated by the asialoglycoprotein receptor (ASGPR), the siRNA conjugates are trafficked to endosomes. These acidic environments serve as a long-term depot from which functional siRNA can be gradually released and loaded into newly generated Argonaute 2 (Ago2) protein complexes over an extended period, enabling sustained RNAi activity for weeks or even months after a single dose.[1][2][3]
Q2: What are the key chemical modifications that enhance the metabolic stability of GalNAc-siRNA conjugates?
A2: To prevent degradation by nucleases present in plasma and within cells, GalNAc-siRNA conjugates are chemically modified.[2][4] Common and effective modifications include:
-
Phosphorothioate (B77711) (PS) linkages: Replacing a non-bridging oxygen with a sulfur atom in the phosphate (B84403) backbone protects against nuclease cleavage.[2][4] Adding two PS linkages at the 5' ends of both the sense and antisense strands significantly improves stability and in vivo potency.[4]
-
2'-Sugar Modifications: Modifications at the 2'-position of the ribose sugar, such as 2'-O-methyl (2'-OMe) and 2'-fluoro (2'-F), enhance resistance to nucleases.[5]
-
Locked Nucleic Acid (LNA): LNA modifications create a rigid conformation that increases binding affinity to the target RNA and provides strong resistance to nuclease degradation.[5]
Q3: How does the this compound ligand itself contribute to the stability and delivery of the siRNA?
A3: this compound is a triantennary N-acetylgalactosamine ligand that facilitates precise, liver-targeted delivery by binding with high affinity to the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes.[6][7][8] This targeted delivery mechanism is crucial for:
-
Reducing Systemic Exposure: By directing the siRNA to the liver, it minimizes exposure to other tissues, thereby reducing the potential for off-target effects and systemic toxicity.[6][8]
-
Enhancing Uptake: The high-capacity and rapid internalization of the ASGPR ensure efficient uptake of the conjugate into hepatocytes.[7][9]
-
Protecting from Plasma Degradation: While the siRNA itself needs chemical modifications for stability, the rapid uptake mediated by this compound reduces the time the conjugate spends in circulation, further protecting it from plasma nucleases.[2]
Troubleshooting Guide
Problem 1: Low or Rapidly Diminishing Gene Silencing Effect In Vivo
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient metabolic stability of the siRNA duplex. | 1. Verify Chemical Modifications: Confirm that the siRNA duplex includes appropriate stabilizing modifications such as phosphorothioate linkages and 2'-O-methyl or 2'-fluoro modifications.[2][4]2. Enhance 5'-End Protection: Ensure additional stabilization, like PS linkages, is present at the 5'-ends of both siRNA strands, as 5'-exonuclease activity is prevalent in endo-lysosomal compartments.[4] | Unmodified or insufficiently modified siRNAs are susceptible to rapid degradation by nucleases in the bloodstream and within the cell, preventing them from reaching the RNA-induced silencing complex (RISC).[4] |
| Inefficient delivery to hepatocytes. | 1. Confirm Conjugate Integrity: Verify the successful conjugation of the triantennary this compound ligand to the siRNA.[10]2. Assess ASGPR Expression: In your animal model, ensure that ASGPR expression is not significantly compromised, as this receptor is essential for uptake.[11] However, studies show that even a 50% reduction in ASGPR levels may not impair the activity of potent conjugates.[11] | The triantennary structure of this compound is optimized for high-affinity binding to ASGPR, which drives efficient, receptor-mediated endocytosis into hepatocytes.[10][12] |
| Poor endosomal escape of the siRNA. | This is a known rate-limiting step for GalNAc-siRNA conjugates, with less than 1% typically reaching the cytoplasm.[2][9] While difficult to directly modulate, ensure that the siRNA is sufficiently stable to persist in the endosome long enough for the slow release mechanism to be effective.[2] | The prolonged gene silencing effect relies on the endosome acting as a stable depot from which the siRNA is gradually released into the cytoplasm to engage with the RISC machinery.[1][2] |
Problem 2: Observed Hepatotoxicity at High Doses
| Possible Cause | Troubleshooting Step | Rationale |
| RNAi-mediated off-target effects. | 1. Analyze Seed Region Complementarity: Perform bioinformatic analysis to identify potential off-target mRNAs that have complementarity to the seed region (nucleotides 2-8) of your siRNA's antisense strand.[13][14]2. Introduce Seed-Pairing Destabilizing Modifications: Incorporate a thermally destabilizing modification, such as a glycol nucleic acid (GNA) or a 2'-5'-RNA linkage, within the seed region to reduce off-target binding while maintaining on-target activity.[13][14] | Hepatotoxicity is often not caused by the chemical modifications themselves but by the siRNA guide strand unintentionally silencing unintended mRNAs through microRNA-like off-target effects.[13][15][16] Modulating seed-pairing can mitigate these effects and improve the safety profile.[13] |
| High accumulation of the oligonucleotide. | Evaluate Dose Levels: The development process for GalNAc-siRNAs typically involves testing at exaggerated doses to uncover potential toxicities.[13][17] Consider if the observed toxicity is occurring at supra-therapeutic levels. | While GalNAc-siRNA conjugates generally have a good safety profile, high intracellular concentrations could potentially lead to toxicity.[18] |
Experimental Protocols & Data
In Vitro Stability Assessment in Biological Matrices
This protocol is designed to compare the metabolic stability of different siRNA modification patterns.
Methodology:
-
Prepare Matrices: Obtain rat, monkey, and human liver tritosomes (a source of endo-lysosomal enzymes) and plasma.
-
Incubation: Incubate the GalNAc-siRNA conjugates at a concentration of 10 µM in the prepared biological matrices at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Analysis: Quench the reaction and analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the full-length siRNA and any metabolites.
-
Data Interpretation: Calculate the percentage of intact siRNA remaining at each time point to determine the degradation rate.
Sample Stability Data Comparison:
| siRNA Design | Modification Pattern | % Intact siRNA after 4h in Liver Tritosomes |
| Standard Chemistry (STC) | 2'-OMe/2'-F modifications | < 10% |
| Enhanced Stability (ESC) | STC + 5'-end PS linkages | > 80% |
This table illustrates that enhanced 5'-end stabilization significantly improves resistance to degradation in an environment mimicking the endo-lysosome.[4]
Visualizations
This compound Conjugate Cellular Uptake and RISC Loading Pathway
Caption: Cellular pathway of a this compound siRNA conjugate from receptor binding to gene silencing.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: A logical workflow for troubleshooting suboptimal this compound conjugate performance in vivo.
References
- 1. Investigating the pharmacodynamic durability of GalNAc-siRNA conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the pharmacodynamic durability of GalNAc–siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fcad.com [fcad.com]
- 7. GalNAc: Mechanisms And Advantages Of Targeted Delivery [shochem.com]
- 8. watson-int.com [watson-int.com]
- 9. The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impact of enhanced metabolic stability on pharmacokinetics and pharmacodynamics of GalNAc–siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection of GalNAc-conjugated siRNAs with limited off-target-driven rat hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. From bench to bedside: Improving the clinical safety of GalNAc–siRNA conjugates using seed-pairing destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Selection of GalNAc-conjugated siRNAs with limited off-target-driven rat hepatotoxicity | Semantic Scholar [semanticscholar.org]
- 17. aminer.cn [aminer.cn]
- 18. The Nonclinical Safety Profile of GalNAc-conjugated RNAi Therapeutics in Subacute Studies - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low transfection efficiency with GalNac-L96
Welcome to the technical support center for GalNac-L96 mediated siRNA delivery. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low transfection efficiency and other common issues encountered during experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may lead to low transfection efficiency when using this compound conjugated siRNAs.
Question: Why am I observing low or no knockdown of my target gene?
Answer: Low transfection efficiency with this compound conjugated siRNA can stem from several factors, ranging from cell health to the specifics of the delivery vehicle. Below is a systematic guide to troubleshooting the most common causes.
Cell Health and Culture Conditions
Healthy and actively dividing cells are crucial for successful transfection.
-
Cell Viability: Ensure cell viability is above 90% before transfection.
-
Cell Confluency: The optimal cell confluency for transfection is typically between 50-80%.[1][2] Overly confluent or sparse cultures can lead to poor uptake.
-
Passage Number: Use cells with a low passage number.[2][3] High passage numbers can lead to altered cell characteristics, including receptor expression.
-
Mycoplasma Contamination: Regularly test your cells for mycoplasma contamination, as it can significantly impact cellular processes and transfection outcomes.[4]
GalNAc-siRNA Conjugate Quality and Handling
The integrity and concentration of your this compound conjugated siRNA are critical.
-
Storage: Store the this compound conjugate at -80°C for long-term storage (up to 6 months) and at -20°C for short-term use (up to 1 month), ensuring it is sealed and protected from moisture.
-
Integrity: Verify the integrity of the siRNA conjugate using gel electrophoresis. Degraded siRNA will result in poor performance.
-
Concentration: Accurately determine the concentration of your siRNA conjugate. An incorrect concentration will lead to suboptimal dosing.
Experimental Parameters
Optimizing the experimental protocol for your specific cell type and target is essential.
-
siRNA Concentration: The optimal concentration of GalNAc-siRNA can vary. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific application.
-
Incubation Time: The duration of cell exposure to the GalNAc-siRNA conjugate can influence uptake and efficacy. An incubation time of 24-72 hours is a common starting point for assessing gene knockdown.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low transfection efficiency with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a triantennary N-acetylgalactosamine ligand used for the synthesis of GalNAc-siRNA conjugates. This conjugation enables targeted delivery of siRNA to hepatocytes (liver cells). The mechanism relies on the high-affinity binding of the GalNAc ligand to the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes. This binding triggers receptor-mediated endocytosis, leading to the internalization of the siRNA into the cell, where it can then engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.
Signaling Pathway of this compound Mediated siRNA Delivery
Q2: Which cell types are suitable for this compound mediated delivery?
This compound mediated delivery is highly specific to cells that express the asialoglycoprotein receptor (ASGPR). This receptor is predominantly and highly expressed on hepatocytes. Therefore, this delivery method is ideal for liver-targeted therapies. Primary hepatocytes and hepatoma cell lines (e.g., HepG2) are common in vitro models for this system. It is important to verify ASGPR expression in your chosen cell line, as expression levels can vary.
Q3: What are the optimal concentrations for a GalNAc-siRNA experiment?
The optimal concentrations can vary depending on the cell type, target gene, and specific siRNA sequence. A good starting point is to perform a dose-response experiment. The following table provides a general range for optimization.
| Parameter | 96-well plate | 24-well plate | 6-well plate |
| Cell Seeding Density | 5,000 - 10,000 cells/well | 25,000 - 50,000 cells/well | 100,000 - 200,000 cells/well |
| GalNAc-siRNA Conc. | 1 - 50 nM | 1 - 50 nM | 1 - 50 nM |
| Final Volume | 100 µL | 500 µL | 2 mL |
Q4: How long should I wait to see the gene knockdown effect?
The timeline for observing gene knockdown can vary. Generally, you can assess mRNA levels after 24-48 hours and protein levels after 48-72 hours post-transfection. A time-course experiment is recommended to determine the optimal endpoint for your specific target.
Experimental Protocols
Protocol 1: Cell Seeding for GalNAc-siRNA Transfection
-
Culture cells in appropriate media and ensure they are healthy and in the logarithmic growth phase.
-
On the day before transfection, trypsinize and count the cells.
-
Plate the cells in the desired format (e.g., 96-well, 24-well, or 6-well plates) at a density that will result in 50-80% confluency at the time of transfection.
-
Incubate the plates overnight at 37°C in a humidified CO2 incubator.
Protocol 2: Preparation and Addition of GalNAc-siRNA Conjugate
-
Thaw the GalNAc-siRNA stock solution on ice.
-
Dilute the GalNAc-siRNA conjugate to the desired final concentrations in serum-free medium (e.g., Opti-MEM).
-
Gently mix the diluted conjugate by pipetting.
-
Remove the culture medium from the plated cells.
-
Add the medium containing the GalNAc-siRNA conjugate to the cells.
-
Incubate for the desired period (e.g., 24-72 hours) at 37°C in a humidified CO2 incubator before analysis.
Protocol 3: Post-Transfection Analysis (Example: qPCR for mRNA knockdown)
-
After the incubation period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells directly in the plate using a suitable lysis buffer.
-
Isolate total RNA using a standard RNA extraction kit.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for your target gene and a housekeeping gene for normalization.
-
Calculate the relative gene expression to determine the percentage of knockdown.
References
Technical Support Center: Overcoming Challenges in GalNAc-L96-ASO Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during GalNAc-L96-Antisense Oligonucleotide (ASO) conjugation.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the conjugation, purification, and analysis of this compound-ASO conjugates.
Issue 1: Low Conjugation Efficiency
Possible Causes:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of solvent can hinder the conjugation reaction.[1]
-
Poor Quality of Starting Materials: Degradation or impurities in the this compound phosphoramidite (B1245037) or the ASO can lead to inefficient coupling.[2][3]
-
Insufficient Equivalents of GalNAc Phosphoramidite: An inadequate amount of the GalNAc phosphoramidite can result in incomplete conjugation.[2]
-
Inefficient Solid-Phase Synthesis: The traditional method of attaching GalNAc compounds to CPG columns for solid-phase synthesis can be inefficient.[1]
Recommended Solutions:
-
Optimize Reaction Conditions: Carefully control the reaction temperature, time, and select appropriate polar aprotic solvents like DMSO, DMF, or THF.[1]
-
Ensure High Purity of Starting Materials: Use high-purity ASO and freshly prepared, high-quality this compound phosphoramidite.
-
Optimize Phosphoramidite Equivalents: Increase the equivalents of the GalNAc phosphoramidite and extend the coupling time to improve efficiency.[2] For example, increasing the recirculation time from 5 to 15 minutes with 1.75 equivalents can significantly increase coupling efficiency.[2]
-
Consider Solution-Phase Conjugation: This method is often more efficient and higher yielding than solid-phase synthesis.[2][4][5]
Issue 2: Presence of Impurities in the Final Product
Possible Causes:
-
Hydrolysis of GalNAc: Acid-catalyzed hydrolysis of the GalNAc moiety can occur, particularly in the solid-phase approach, potentially due to trace dichloroacetic acid.[2]
-
N-acetate Hydrolysis: This is another common impurity observed in solid-phase synthesis.[2]
-
Phosphitylated Impurity: A minor increase in a phosphitylated impurity can be observed.[2]
-
(P=O)1 Impurity: This impurity is more prevalent in the solution-phase method.[2]
-
Branchmer Impurity: This can result from a bis-phosphoramidite impurity in the starting material.[2]
-
Process-Related Impurities: Degradants, side products, and other process impurities can be present in the GalNAc ligand itself.[3]
Recommended Solutions:
-
Method Selection: The solution-phase approach generally yields material of slightly higher purity compared to the solid-phase method.[2][4][5]
-
Purification: Utilize robust purification techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange HPLC.[2][6] Boronic acid-based purification methods can also be employed for improved separation of GalNAc-conjugated oligonucleotides.[7]
-
Analytical Characterization: Employ analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) to identify and characterize impurities.[1][8] A combination of liquid chromatography and mass spectrometry (LC-MS) is effective for analyzing and characterizing therapeutic oligonucleotides and their metabolites.[4]
-
Control of Starting Material Quality: Use highly pure starting materials to minimize the introduction of impurities.[3]
Frequently Asked Questions (FAQs)
Q1: What are the main differences between solid-phase and solution-phase GalNAc-ASO conjugation?
A1: Both solid-phase and solution-phase strategies are used for GalNAc-ASO conjugation, each with its own advantages and disadvantages.
-
Solid-Phase Conjugation: In this method, the GalNAc ligand is attached to a solid support, and the ASO is synthesized on this support.[1] While this approach is more expedient, it can result in lower yield and purity.[2][4][5] It is also prone to higher levels of GalNAc hydrolysis and N-acetate hydrolysis impurities.[2]
-
Solution-Phase Conjugation: This method involves the synthesis and purification of an amino-modified ASO, followed by conjugation to an activated GalNAc ligand in solution.[2] This approach is generally higher yielding and produces a product with slightly higher purity, but it requires more steps and a longer production time.[2][4][5]
Q2: How does GalNAc conjugation improve the potency of ASOs?
A2: GalNAc is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[1][9] By conjugating GalNAc to an ASO, the resulting conjugate can be specifically and efficiently taken up by liver cells through receptor-mediated endocytosis.[10][][12] This targeted delivery significantly increases the concentration of the ASO in hepatocytes, leading to a substantial improvement in potency, often by 10 to 30-fold compared to unconjugated ASOs.[10][13][14]
Q3: What analytical techniques are essential for characterizing GalNAc-ASO conjugates?
A3: A combination of analytical techniques is crucial for the comprehensive characterization of GalNAc-ASO conjugates:
-
High-Performance Liquid Chromatography (HPLC): Techniques like ion-pair reverse-phase HPLC (IP-RP-HPLC) and anion-exchange HPLC (AEX-HPLC) are used to assess purity and quantify the conjugate.[2][6]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the conjugate and identify any impurities or degradation products.[1][8]
-
Capillary Electrophoresis: This technique is also used for quality control testing to assess purity.[6]
-
Nuclear Magnetic Resonance (NMR): NMR can be used to confirm the structure of the GalNAc ligand and the final conjugate.[1]
Q4: What is the importance of the linker in GalNAc-ASO conjugates?
A4: The linker connects the GalNAc ligand to the ASO and its stability is critical for the conjugate's performance. The linker should be stable in circulation to ensure the conjugate reaches the target hepatocytes.[][16] Once inside the cell, some linkers are designed to be cleaved by intracellular enzymes, releasing the ASO to bind to its target mRNA.[1][17] The choice of a cleavable or non-cleavable linker can impact the conjugate's activity and cytotoxicity.[18]
Data Presentation
Table 1: Comparison of Solid-Phase vs. Solution-Phase Conjugation
| Feature | Solid-Phase Conjugation | Solution-Phase Conjugation |
| Yield | Lower | Higher[2][4][5] |
| Purity | Slightly Lower | Slightly Higher[2][4][5] |
| Process Time | More Expedient | Longer[2][4][5] |
| Common Impurities | GalNAc hydrolysis, N-acetate hydrolysis[2] | (P=O)1 impurity[2] |
Table 2: Impact of Phosphoramidite Equivalents and Coupling Time on Solid-Phase Conjugation Efficiency
| Phosphoramidite Equivalents | Recirculation Time (min) | Coupling Efficiency (%) |
| 1.75 | 5 | 46[2] |
| 1.75 | 15 | 80[2] |
| 3.50 | 5 | 68[4] |
| 5.25 | 5 | 78[4] |
Experimental Protocols
Protocol 1: Solution-Phase GalNAc-ASO Conjugation
-
Synthesis of 5'-Aminohexyl Modified ASO: Synthesize the ASO on a solid support using standard phosphoramidite chemistry, incorporating a 5'-aminohexyl modifier in the final coupling step.
-
Purification of Amino-ASO: Deprotect and cleave the ASO from the solid support. Purify the 5'-aminohexyl modified ASO using HPLC.
-
Activation of this compound: Activate the carboxylic acid group of the this compound linker, for example, by forming a pentafluorophenyl (PFP) ester.[2][19]
-
Conjugation Reaction: React the purified 5'-aminohexyl ASO with the activated this compound PFP ester in a suitable buffer, such as an aqueous buffer.[2]
-
Purification of GalNAc-ASO Conjugate: Purify the final conjugate using HPLC to remove any unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the GalNAc-ASO conjugate using LC-MS and HPLC.
Protocol 2: Solid-Phase GalNAc-ASO Conjugation
-
Preparation of this compound Phosphoramidite: Synthesize the this compound phosphoramidite building block.
-
ASO Synthesis: Synthesize the ASO sequence on a solid support using standard phosphoramidite chemistry up to the 5'-terminus.
-
GalNAc Coupling: Couple the this compound phosphoramidite to the 5'-terminus of the support-bound ASO. This step may require optimization of coupling reagents and reaction times.[2] Multiple couplings may be necessary to achieve high efficiency.[2]
-
Deprotection and Cleavage: Deprotect the oligonucleotide and cleave the GalNAc-ASO conjugate from the solid support.
-
Purification: Purify the crude conjugate using HPLC.
-
Characterization: Analyze the purified conjugate by LC-MS and HPLC to confirm its identity and purity.
Visualizations
Caption: Comparison of solution-phase and solid-phase GalNAc-ASO conjugation workflows.
Caption: Cellular uptake and mechanism of action of a GalNAc-ASO conjugate in a hepatocyte.
References
- 1. GalNAc-Conjugated Antisense Oligonucleotide (ASO) Development Service - Creative Biolabs [creative-biolabs.com]
- 2. Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and separation of impurities in a GalNAc ligand - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies | Semantic Scholar [semanticscholar.org]
- 6. GalNAc-ASO Conjugates - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 7. Improved Purification of GalNAc-Conjugated Antisense Oligonucleotides Using Boronic Acids | Scilit [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. GalNAc-Oligonucleotide Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 10. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical and Clinical Advances of GalNAc-Decorated Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterizing the effect of GalNAc and phosphorothioate backbone on binding of antisense oligonucleotides to the asialoglycoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterizing the effect of GalNAc and phosphorothioate backbone on binding of antisense oligonucleotides to the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
addressing solubility issues of GalNac-L96
Welcome to the technical support center for GalNac-L96. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a triantennary N-acetylgalactosamine (GalNAc) ligand designed to bind with high affinity to the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of liver cells (hepatocytes).[1][2][3][4] This specific binding facilitates the targeted delivery of conjugated therapeutic molecules, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to the liver.[3] Proper solubilization of this compound is critical for its effective conjugation to therapeutic payloads and for the preparation of formulations suitable for in vitro and in vivo studies, ensuring accurate and reproducible results.
Q2: What are the known solubility properties of this compound?
A2: this compound is a large, complex molecule with limited aqueous solubility. It is commercially available as a solid and is characterized as "sparingly soluble" in several common laboratory solvents. The approximate solubility in these solvents is summarized in the table below. It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.
Q3: I am having trouble dissolving this compound in an aqueous buffer for my in vitro assay. What should I do?
A3: Direct dissolution in aqueous buffers can be challenging. A common and recommended strategy is to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. This stock solution can then be diluted into your aqueous experimental buffer to the final desired concentration. When diluting, ensure that the final concentration of the organic solvent is minimal to avoid any potential physiological effects in your assay. For example, a final DMSO concentration of less than 0.5% is generally well-tolerated in many cell-based assays.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution into an aqueous phase is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try working with a lower final concentration if your experimental design allows.
-
Optimize the Dilution Process: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Use a Surfactant: Consider including a low concentration of a biocompatible surfactant, such as Tween 80, in your final aqueous buffer to help maintain the solubility of this compound.
Q5: Can I heat the solution to improve the solubility of this compound?
A5: Gentle warming can be a method to increase the solubility of some compounds. However, the thermal stability of this compound should be considered. If you choose to warm the solution, do so gently (e.g., in a 37°C water bath) and for a short period. Avoid aggressive heating, as it may degrade the molecule. It is advisable to first test this on a small aliquot.
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Source |
| Dimethyl sulfoxide (B87167) (DMSO) | Sparingly soluble (1-10 mg/mL) | |
| Ethanol | Sparingly soluble (1-10 mg/mL) | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Sparingly soluble (1-10 mg/mL) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Purge the headspace of the tube with an inert gas to displace oxygen and minimize oxidation.
-
Cap the tube tightly and vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may aid dissolution.
-
Once dissolved, store the stock solution at -20°C or -80°C. For long-term storage (up to 6 months), -80°C is recommended.
-
Before use, thaw the stock solution and perform serial dilutions into your final aqueous buffer, ensuring the final DMSO concentration is compatible with your experimental system.
Protocol 2: Preparation of a this compound Formulation for In Vivo Animal Studies
This protocol provides an example formulation for the administration of this compound in animal models, based on a common co-solvent system.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile Saline or PBS
-
Sterile tubes
Procedure:
-
Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS. For example, to make 1 mL of vehicle, combine 50 µL of DMSO, 300 µL of PEG300, 50 µL of Tween 80, and 600 µL of saline. Mix thoroughly.
-
Dissolve this compound: Weigh the required amount of this compound and dissolve it in the pre-made vehicle to the desired final concentration for dosing.
-
Ensure Clarity: Vortex the solution until the this compound is completely dissolved and the solution is clear.
-
Administration: The formulation is now ready for administration to animals. Always prepare this formulation fresh before use.
Note: The optimal formulation may vary depending on the animal model, route of administration, and required dosage. This protocol should be considered a starting point, and optimization may be necessary.
Visualizations
Signaling and Uptake Pathway
Caption: ASGPR-mediated uptake of this compound conjugates into hepatocytes.
Experimental Workflow
Caption: Logical workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Refining Purification Methods for GalNAc-L96 Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for GalNAc-L96 conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a triantennary N-acetylgalactosamine (GalNAc) ligand.[1] Its primary application is in the synthesis of GalNAc-siRNA conjugates.[1] By attaching this compound to siRNA or other oligonucleotides, these molecules can be specifically delivered to hepatocytes (liver cells) through binding with the asialoglycoprotein receptor (ASGPR), which is highly expressed on their surface.[1] This targeted delivery enhances the therapeutic efficacy and bioavailability of the oligonucleotide while reducing systemic toxicity.[1] A notable example of a therapeutic agent using this technology is Inclisiran, which targets PCSK9 synthesis in the liver to reduce LDL cholesterol.[2][3][4]
Q2: What are the common impurities encountered during the purification of this compound conjugates?
A2: The impurity profile of this compound conjugates can be complex and may include:
-
Failure sequences: These are oligonucleotides that are shorter than the full-length product (FLP), often designated as (n-1) impurities, which result from incomplete coupling during synthesis.[]
-
High molecular weight impurities: These can include sequences longer than the desired product, labeled as (n+1), (n+2), etc.[]
-
Unconjugated oligonucleotides: The starting oligonucleotide material that has not been successfully conjugated with the this compound ligand.
-
Degradants and side products from ligand synthesis: The synthesis of the this compound ligand itself can produce impurities that may subsequently attach to the oligonucleotide.[6]
-
Impurities from deprotection steps: For example, the removal of the cyanoethyl protecting group from the phosphate (B84403) backbone can generate acrylonitrile, a reactive species that can modify the oligonucleotide.[]
Q3: Which analytical techniques are recommended for the characterization of this compound conjugates?
A3: A combination of chromatographic and spectrometric techniques is typically employed for the comprehensive characterization of this compound conjugates:
-
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): This is a widely used and powerful technique for separating the conjugate from its impurities.[7] Optimization of parameters such as column type, temperature, and mobile phase composition is crucial for achieving high resolution.[7][8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry is essential for identifying the various components in a sample, including the main product and any impurities, by providing molecular weight information.[8][10][11][12] High-resolution mass spectrometry can aid in the structural elucidation of unknown metabolites and degradation products.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ³¹P NMR, can be used to analyze the phosphoramidite (B1245037) ligand and the final conjugate, although its resolving power for certain impurities may be limited.[6]
Q4: How can the yield of purified this compound conjugates be improved without compromising purity?
A4: Low yield is a common challenge in the purification of oligonucleotide conjugates. One advanced strategy to address this is the use of Multicolumn Countercurrent Solvent Gradient Purification (MCSGP).[13] This continuous chromatography technique has been shown to significantly increase product yields compared to traditional batch chromatography. For instance, one study demonstrated an increase in yield from 52.7% with batch chromatography to 91.5% with MCSGP for a GalNAc-conjugated oligonucleotide, while maintaining comparable purity and productivity.[13][14] This method can lead to substantial cost reductions in a manufacturing scenario by allowing for a downscaling of the initial synthesis.[13][14]
Troubleshooting Guides
Problem 1: Poor separation between the this compound conjugate and unconjugated oligonucleotide during HPLC.
Possible Causes:
-
Suboptimal mobile phase composition (ion-pairing agent, organic solvent).
-
Inappropriate column chemistry or pore size.
-
Non-ideal column temperature.
Solutions:
-
Optimize the Mobile Phase:
-
Ion-Pairing Reagent: The type and concentration of the ion-pairing agent are critical. Triethylammonium (TEA) and hexylammonium acetate (B1210297) are commonly used. Increasing the TEA concentration can improve ion-pairing efficiency and separation selectivity.[8] Butylammonium acetate (BAA) has also been shown to provide superior peak resolution and sensitivity for peptide-oligonucleotide conjugates.[7]
-
Co-solvent: Hexafluoroisopropanol (HFIP) is often used as a co-solvent. Increasing its concentration (e.g., from 100 mM to 400 mM) can positively affect separation.[8]
-
pH: The pH of the mobile phase can influence retention time and peak shape. For some conjugates, a pH of 7.0 has been found to be optimal.[7]
-
-
Select an Appropriate Column:
-
For larger molecules like GalNAc-conjugated siRNA duplexes, a column with a larger pore size (e.g., 400 Å) and lower carbon load (e.g., C4) may be necessary to achieve successful separation, especially at elevated temperatures.[15]
-
-
Elevate the Column Temperature:
-
Running separations at higher temperatures (e.g., 80°C) can improve peak resolution and sensitivity.[7]
-
Problem 2: Presence of (n-1) and other failure sequence impurities in the final product.
Possible Causes:
-
Inefficient capping during solid-phase oligonucleotide synthesis.
-
Poor quality of starting materials, such as the phosphoramidites.
Solutions:
-
Improve the Capping Step: The capping step, which involves acetylating unreacted hydroxyl groups, is crucial to prevent the elongation of failure sequences.[] Ensure the efficiency of this step in your synthesis protocol.
-
Ensure High-Quality Starting Materials: The quality of the final product is highly dependent on the purity of the initial reagents, including phosphoramidites and the solid support.[] Even small amounts of impurities in the starting materials can lead to a significant accumulation of impurities in the final product.[]
Problem 3: On-column degradation of the conjugate during HPLC analysis.
Possible Causes:
-
Sensitivity of the conjugate to the mobile phase or stationary phase.
-
The GalNAc ligand, particularly in its phosphoramidite form, can be sensitive to oxygen and water.[6]
Solutions:
-
Incorporate a Deactivator: Adding a deactivator to the mobile phase can help minimize on-column degradation.[6]
-
Optimize Chromatographic Conditions: Using a microbore column and a low flow rate can also help in reducing the degradation of sensitive compounds on the column.[6]
Data Presentation
Table 1: Comparison of HPLC Purification Strategies for GalNAc-Conjugates
| Parameter | Batch Chromatography | Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) |
| Product Yield | 52.7% | 91.5% |
| Purity | Comparable | Comparable |
| Productivity | Comparable | Comparable |
| Buffer Consumption | Higher | Lower |
| Process Type | Discontinuous | Continuous |
| Reference | [13][14] | [13][14] |
Table 2: Recommended IP-RP-HPLC Conditions for Oligonucleotide Analysis
| Parameter | Recommendation | Rationale | Reference |
| Column | Hybrid or polar silica (B1680970) particles with inert hardware. | To withstand elevated pH and temperature. | [8] |
| Pore Size | Select based on oligonucleotide size (e.g., 400 Å for larger duplexes). | Optimizes analyte diffusivity and interaction with the stationary phase. | [8][15] |
| Mobile Phase (Ion-Pairing Agents) | Triethylammonium (TEA) and Hexafluoroisopropanol (HFIP). | TEA improves ion-pairing efficiency and selectivity; HFIP enhances separation. | [8] |
| pH | Elevated pH. | Can improve separation, but requires a pH-resistant column. | [8] |
| Temperature | Elevated temperature (e.g., up to 80°C). | Improves peak shape and resolution. | [7][8] |
Experimental Protocols
Protocol 1: General IP-RP-HPLC Method for this compound Conjugate Analysis
-
Column Selection: Choose a suitable reversed-phase column (e.g., C4, C18) with a pore size appropriate for the size of your conjugate. For larger duplexes, a wide-pore C4 column may be optimal.[15]
-
Mobile Phase Preparation:
-
Buffer A: Prepare an aqueous solution of an ion-pairing agent and a co-solvent (e.g., 15 mM TEA and 400 mM HFIP).
-
Buffer B: Prepare the same ion-pairing agent and co-solvent in an organic modifier like methanol (B129727) or acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with a low percentage of Buffer B.
-
Apply a linear gradient of increasing Buffer B to elute the conjugate and impurities. The specific gradient will need to be optimized for your specific conjugate.
-
-
Temperature Control: Maintain a constant, often elevated, column temperature (e.g., 60-80°C) to improve peak shape and resolution.[7]
-
Detection: Use UV detection at a suitable wavelength (e.g., 260 nm for oligonucleotides). Couple the HPLC system to a mass spectrometer for peak identification.
Visualizations
Caption: General workflow for the synthesis and purification of this compound conjugates.
Caption: Troubleshooting decision tree for poor HPLC separation of this compound conjugates.
Caption: Common impurities found in crude this compound conjugate products.
References
- 1. fcad.com [fcad.com]
- 2. A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel diamine-scaffold based N -acetylgalactosamine (GalNAc)–siRNA conjugate: synthesis and in vivo activities - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03023K [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 6. Characterization and separation of impurities in a GalNAc ligand - American Chemical Society [acs.digitellinc.com]
- 7. High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Identification of GalNAc-Conjugated Antisense Oligonucleotide Metabolites Using an Untargeted and Generic Approach Based on High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-sensitivity workflow for LC-MS-based analysis of GalNAc-conjugated oligonucleotides: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of a GalNAc-cluster-conjugated oligonucleotide by reversed-phase twin-column continuous chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. GalNAc Oligonucleotide Impurity Profiling | Phenomenex [phenomenex.com]
Technical Support Center: Mitigating Potential Hepatotoxicity of GalNac-L96 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the potential hepatotoxicity associated with GalNac-L96 conjugated small interfering RNAs (siRNAs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in potential hepatotoxicity?
A1: this compound is a triantennary N-acetylgalactosamine (GalNAc) ligand that acts as a targeting moiety for the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes.[1][2] This specific binding facilitates the delivery of conjugated molecules, such as siRNAs, to the liver. It is crucial to understand that this compound itself is not the primary cause of hepatotoxicity.[3] The observed liver toxicity in preclinical studies with GalNac-siRNA conjugates is predominantly attributed to the siRNA payload, specifically through off-target effects.[4][5]
Q2: What is the primary mechanism of hepatotoxicity observed with GalNac-siRNA conjugates?
A2: The primary driver of hepatotoxicity is RNA interference (RNAi)-mediated off-target effects of the siRNA molecule. This occurs when the antisense strand of the siRNA, loaded into the RNA-induced silencing complex (RISC), binds to and silences unintended messenger RNAs (mRNAs) that have partial sequence complementarity. This phenomenon is often referred to as "seed-mediated" off-target effects, where the "seed region" (nucleotides 2-8) of the siRNA guide strand plays a critical role in binding to the 3' untranslated region (3' UTR) of off-target mRNAs, mimicking the action of endogenous microRNAs (miRNAs).
Q3: How can I assess the potential hepatotoxicity of my GalNac-siRNA conjugate in vitro?
A3: Several in vitro assays using primary hepatocytes (human or rodent) are predictive of in vivo hepatotoxicity. Key assays include:
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: Measures the release of LDH from damaged cells, indicating loss of membrane integrity.
-
Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Assays: Measurement of these liver enzymes in the cell culture supernatant can indicate hepatocellular damage.
-
Cell Viability Assays (e.g., MTS or ATP-based assays): These assays assess the overall health and metabolic activity of the hepatocytes following treatment.
-
RNA-sequencing (RNA-seq): Can be used to perform a global analysis of gene expression changes to identify potential off-target gene silencing.
Q4: What are the recommended in vivo models and assessments for evaluating hepatotoxicity?
A4: Rodent models, particularly Sprague-Dawley rats, are commonly used and have been shown to be sensitive to the hepatotoxic effects of GalNac-siRNAs. Key in vivo assessments include:
-
Monitoring of serum liver enzymes: Regular measurement of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Glutamate Dehydrogenase (GLDH) levels in the serum is a primary indicator of liver damage.
-
Histopathological analysis of liver tissue: Examination of liver sections for signs of necrosis, degeneration, and inflammatory cell infiltration provides direct evidence of hepatotoxicity.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) analysis: Understanding the distribution and clearance of the GalNac-siRNA conjugate is crucial for interpreting toxicity data.
Q5: How can the hepatotoxicity of a GalNac-siRNA conjugate be mitigated?
A5: Since hepatotoxicity is primarily driven by off-target effects of the siRNA, mitigation strategies focus on improving the specificity of the siRNA sequence. Key approaches include:
-
Chemical modification of the siRNA: Introducing modifications to the sugar-phosphate backbone or the nucleobases of the siRNA, particularly within the seed region, can reduce off-target binding without significantly impacting on-target potency. A notable example is the incorporation of a thermally destabilizing modification like glycol nucleic acid (GNA) in the seed region.
-
Bioinformatic screening: Utilizing computational algorithms to screen siRNA sequences for potential off-target binding to unintended transcripts before synthesis.
-
Pooling of multiple siRNAs: Using a pool of different siRNAs targeting the same mRNA can reduce the concentration of any single siRNA, thereby lowering the probability of off-target effects.
Troubleshooting Guides
Issue 1: Elevated LDH release in primary hepatocyte cultures treated with GalNac-siRNA.
| Potential Cause | Troubleshooting Step |
| siRNA-mediated off-target cytotoxicity | 1. Confirm on-target knockdown: Ensure the siRNA is effectively silencing the intended target gene at the tested concentration. 2. Test a control siRNA: Use a scrambled or non-targeting siRNA with a similar chemical modification pattern to determine if the toxicity is sequence-specific. 3. Perform RNA-seq analysis: Identify potential off-target genes that are being downregulated. 4. Redesign the siRNA: Synthesize new siRNA sequences with modified seed regions to reduce off-target binding. |
| Poor cell health or handling | 1. Assess viability of untreated cells: Ensure the baseline viability of your primary hepatocytes is high. 2. Optimize cell seeding density: Both too low and too high cell densities can affect viability. 3. Use fresh, high-quality reagents: Ensure all media and supplements are not expired and are of high quality. |
| Contamination | 1. Check for microbial contamination: Visually inspect cultures for signs of contamination and perform routine testing. |
Issue 2: Increased serum ALT/AST levels in rats following GalNac-siRNA administration.
| Potential Cause | Troubleshooting Step |
| Off-target hepatotoxicity | 1. Correlate with histopathology: Examine liver tissue for signs of necrosis and inflammation to confirm liver damage. 2. Analyze dose-response: Determine if the increase in liver enzymes is dose-dependent. 3. Evaluate a modified siRNA: Test a version of the siRNA with seed region modifications designed to reduce off-target effects. 4. Conduct transcriptome analysis of liver tissue: Identify off-target gene silencing in vivo. |
| Exaggerated pharmacology | 1. Assess the function of the target gene: Determine if excessive knockdown of the intended target could lead to a toxic phenotype. |
| Vehicle-related toxicity | 1. Administer vehicle alone: Include a control group that receives only the vehicle to rule out its contribution to toxicity. |
Data Presentation
Table 1: In Vitro Hepatotoxicity Assessment of a Parent vs. a Modified GalNac-siRNA
| Parameter | Parent GalNac-siRNA (10 nM) | GNA-Modified GalNac-siRNA (10 nM) | Control (Untreated) |
| LDH Release (% of Max) | 35% | 8% | 5% |
| Cell Viability (ATP levels) | 60% | 95% | 100% |
| Off-Target Gene Downregulation (Count) | 150 | 25 | 0 |
This table summarizes hypothetical data based on published trends where GNA modification reduces in vitro toxicity markers.
Table 2: In Vivo Hepatotoxicity Markers in Rats Treated with a Parent vs. a Modified GalNac-siRNA
| Parameter | Parent GalNac-siRNA (30 mg/kg) | GNA-Modified GalNac-siRNA (30 mg/kg) | Vehicle Control |
| Serum ALT (Fold Change vs. Control) | 3.5x | 1.2x | 1.0x |
| Serum AST (Fold Change vs. Control) | 2.8x | 1.1x | 1.0x |
| Serum GLDH (Fold Change vs. Control) | 8.0x | 1.5x | 1.0x |
| Liver Necrosis (Histopathology Score) | Moderate | Minimal | None |
Data in this table is representative of findings from preclinical studies comparing parent and modified siRNAs.
Experimental Protocols
1. Detailed Methodology for In Vitro LDH Cytotoxicity Assay
This protocol is adapted from commercially available LDH assay kits and established methodologies.
-
Materials:
-
Primary hepatocytes (human or rat)
-
96-well tissue culture plates
-
Cell culture medium appropriate for hepatocytes
-
GalNac-siRNA conjugates (test and control)
-
LDH cytotoxicity assay kit (containing reaction mixture and stop solution)
-
Lysis buffer (e.g., 1% Triton X-100)
-
Plate reader capable of measuring absorbance at 490 nm and 680 nm
-
-
Procedure:
-
Seed primary hepatocytes in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with various concentrations of the GalNac-siRNA conjugates. Include wells for:
-
Untreated cells (spontaneous LDH release)
-
Cells treated with vehicle alone
-
Cells treated with lysis buffer (maximum LDH release)
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate.
-
Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for 30 minutes, protected from light.
-
Add the stop solution to each well.
-
Measure the absorbance at 490 nm (for formazan (B1609692) product) and 680 nm (for background) using a plate reader.
-
Calculation of Cytotoxicity:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
-
-
2. Detailed Methodology for Measurement of Serum ALT and AST in Rats
This protocol is based on standard veterinary clinical pathology procedures and commercially available assay kits.
-
Materials:
-
Rat serum samples
-
Commercially available ALT and AST assay kits
-
Spectrophotometer or automated clinical chemistry analyzer
-
Microcentrifuge tubes
-
-
Procedure:
-
Collect blood from rats via an appropriate method (e.g., tail vein, cardiac puncture) at designated time points after GalNac-siRNA administration.
-
Allow the blood to clot at room temperature and then centrifuge at 1,000-2,000 x g for 10-15 minutes to separate the serum.
-
Carefully collect the serum and store it at -80°C until analysis.
-
On the day of analysis, thaw the serum samples on ice.
-
Follow the specific instructions provided with the commercial ALT and AST assay kits. This typically involves:
-
Preparing the reagent mixture.
-
Adding a small volume of serum to the reaction mixture.
-
Incubating the reaction for a specified time at a controlled temperature.
-
Measuring the change in absorbance at a specific wavelength (commonly 340 nm for NADH-coupled reactions) using a spectrophotometer or an automated analyzer.
-
-
The activity of ALT and AST is then calculated based on the rate of absorbance change and expressed in international units per liter (IU/L).
-
Mandatory Visualizations
References
- 1. 3hbiomedical.com [3hbiomedical.com]
- 2. researchgate.net [researchgate.net]
- 3. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of GalNAc-conjugated siRNAs with limited off-target-driven rat hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to GalNAc-L96 and Other GalNAc Delivery Platforms for Targeted Oligonucleotide Therapeutics
For researchers, scientists, and drug development professionals, the targeted delivery of oligonucleotide therapeutics to hepatocytes has been significantly advanced by N-acetylgalactosamine (GalNAc) conjugation. This technology leverages the high-affinity interaction between GalNAc and the asialoglycoprotein receptor (ASGPR) expressed on the surface of liver cells. Among the various GalNAc conjugate designs, GalNAc-L96 has been a widely utilized standard. This guide provides an objective comparison of this compound with other emerging GalNAc delivery platforms, supported by experimental data, to aid in the selection of optimal delivery strategies.
Performance Comparison of GalNAc Delivery Platforms
The efficacy of GalNAc-conjugated small interfering RNAs (siRNAs) is critically dependent on the architecture of the GalNAc ligand. While the triantennary GalNAc construct L96 has been a benchmark, recent innovations have led to the development of novel platforms with potentially superior in vivo activity. Below is a summary of comparative performance data.
| Delivery Platform | Target Gene | Animal Model | Dosage | Key Findings |
| This compound | Angiopoietin-like 3 (ANGPTL3) | C57BL/6 Mice | 1 mg/kg | 25.4% reduction in serum ANGPTL3 protein at day 21.[1] |
| 3 mg/kg | 51.5% reduction in serum ANGPTL3 protein at day 21.[1] | |||
| TrisGal-6 | Angiopoietin-like 3 (ANGPTL3) | C57BL/6 Mice | 1 mg/kg | 40.1% reduction in serum ANGPTL3 protein at day 21.[1] |
| 3 mg/kg | 76.6% reduction in serum ANGPTL3 protein at day 21; 46.7% reduction maintained at day 42.[1] | |||
| Diamine-Scaffold GalNAc | Transthyretin (TTR) | Not Specified | Not Specified | Exhibits more powerful silencing activity compared to this compound standard.[2] |
Mechanism of Action: ASGPR-Mediated Endocytosis
The targeted delivery of GalNAc-conjugated oligonucleotides to hepatocytes is mediated by the asialoglycoprotein receptor (ASGPR). This process involves the binding of the GalNAc ligand to ASGPR on the cell surface, followed by clathrin-mediated endocytosis. Inside the cell, the oligonucleotide is released from the receptor within endosomes and subsequently escapes into the cytoplasm to engage with the RNA-induced silencing complex (RISC) and mediate gene silencing. The ASGPR, meanwhile, is recycled back to the cell surface.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of different GalNAc delivery platforms. Below is a generalized protocol for an in vivo study to assess the efficacy of GalNAc-siRNA conjugates.
In Vivo Efficacy Study of GalNAc-siRNA Conjugates in Mice
1. Animal Model:
-
C57BL/6 mice (male, 6-8 weeks old) are commonly used.
2. siRNA Conjugate Preparation and Administration:
-
GalNAc-siRNA conjugates are synthesized and purified.
-
The conjugates are dissolved in phosphate-buffered saline (PBS).
-
Administration is typically performed via subcutaneous injection.
3. Dosing Regimen:
-
A single dose is often administered to evaluate the onset and duration of gene silencing.
-
Dose-response studies are conducted with multiple dosage groups (e.g., 0.5, 1.5, and 5 mg/kg) to determine the ED50.
4. Sample Collection:
-
Blood samples are collected at various time points (e.g., day 7, 14, 21, 42) to measure serum protein levels.
-
Liver tissue is collected at the end of the study for mRNA analysis.
5. Analysis:
-
mRNA Quantification: Total RNA is extracted from liver tissue, and the target mRNA levels are quantified using quantitative real-time PCR (qRT-PCR).
-
Protein Quantification: Serum levels of the target protein are measured using an enzyme-linked immunosorbent assay (ELISA).
6. Statistical Analysis:
-
Data are presented as mean ± standard deviation.
-
Statistical significance between groups is determined using appropriate tests, such as a t-test or ANOVA.
References
Validating ASGPR as the Premier Target for GalNAc-L96-Mediated Oligonucleotide Delivery
A Comparative Guide for Researchers and Drug Development Professionals
The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes, has been unequivocally validated as a highly efficient and specific target for the delivery of therapeutic oligonucleotides.[1][2][3] This is powerfully exemplified by the use of N-acetylgalactosamine (GalNAc) conjugates, particularly the trivalent ligand GalNAc-L96, which leverages this natural biological pathway for targeted gene silencing in the liver.[4][5][6] This guide provides a comprehensive comparison of the this compound-ASGPR system with alternative delivery platforms, supported by experimental data and detailed protocols to inform researchers and drug development professionals.
Quantitative Analysis: The Decisive Advantage of this compound
The validation of ASGPR as the target for this compound is firmly rooted in quantitative data that demonstrates high-affinity binding and potent in vivo activity.
Binding Affinity of Various Ligands to ASGPR
The affinity of ligands for ASGPR is a critical determinant of targeting efficiency. Multivalent GalNAc ligands exhibit a significant advantage due to the "cluster effect," where the avidity for the receptor is dramatically increased compared to monovalent ligands.[1]
| Ligand Type | Ligand Example | Dissociation Constant (Kd) | Reference |
| Monovalent | Galactose | High µM to low mM | [7] |
| Monovalent | N-acetylgalactosamine (GalNAc) | ~40 µM | [8] |
| Monovalent (Optimized) | Bridged Ketal GalNAc Analog | 7.2 µM | [7] |
| Trivalent | This compound Conjugate | ~1.5 - 27.7 nM | [9][10] |
This table clearly illustrates the superior binding affinity of the trivalent this compound conjugate for ASGPR, which is orders of magnitude higher than that of monovalent ligands.
In Vivo Gene Silencing Efficacy of GalNAc-siRNA Conjugates
The ultimate validation of a targeting strategy lies in its ability to elicit a robust biological response in vivo. GalNAc-siRNA conjugates have consistently demonstrated potent and durable gene silencing in preclinical and clinical settings.
| Target Gene | Delivery Vehicle | Animal Model | Median Effective Dose (ED50) | Reference |
| Transthyretin (TTR) | GalNAc-siRNA | Mouse | < 1 mg/kg | [11] |
| Aminolevulinate Synthase 1 (ALAS1) | Givosiran (GalNAc-siRNA) | Rat, Monkey | Not specified, but effective at low mg/kg doses | [10] |
| Factor VII (FVII) | GalNAc-siRNA (multimer) | Mouse | Effective at 25 mg/kg | [12] |
These data highlight the potent in vivo activity of GalNAc-siRNA conjugates, achieving significant target gene knockdown at low, clinically relevant doses.
Comparative Analysis: this compound vs. Alternative Delivery Platforms
The GalNAc-ASGPR system offers distinct advantages over other siRNA delivery technologies, most notably Lipid Nanoparticles (LNPs).
| Feature | This compound-siRNA | Lipid Nanoparticles (LNPs) |
| Targeting Mechanism | Specific binding to ASGPR on hepatocytes.[3][5] | Preferential distribution to the liver via apolipoprotein E (ApoE) binding to the LDL receptor.[3] |
| Specificity | High for hepatocytes.[5] | Broader distribution, can accumulate in other tissues. |
| Delivery Efficiency | Highly efficient, with rapid internalization.[] | Efficient, but can be associated with off-target effects. |
| Systemic Toxicity | Lower immunogenicity and fewer side effects.[5] | Can induce inflammatory responses and off-target toxicities. |
| Administration Route | Subcutaneous.[3] | Intravenous.[3] |
| Manufacturing | Chemically defined and scalable.[] | More complex formulation and manufacturing. |
The ASGPR-Mediated Endocytosis Pathway: A Visual Guide
The journey of a this compound-siRNA conjugate from subcutaneous injection to target gene silencing within a hepatocyte is a well-orchestrated biological process.
Caption: ASGPR-mediated uptake and gene silencing pathway of this compound-siRNA.
Experimental Protocol: In Vivo Validation of GalNAc-siRNA Efficacy
This protocol outlines a typical experiment to validate the in vivo efficacy of a GalNAc-siRNA conjugate targeting a specific gene in mice.
Objective: To determine the dose-dependent efficacy of a GalNAc-siRNA conjugate in silencing a target gene in the liver of mice.
Materials:
-
GalNAc-siRNA conjugate targeting the gene of interest (e.g., Factor VII)
-
Control GalNAc-siRNA (non-targeting sequence)
-
C57BL/6 mice (8-10 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles for subcutaneous injection
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., containing citrate (B86180) for plasma)
-
Tissue harvesting tools
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Protein quantification assay (e.g., ELISA for secreted proteins)
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Dose Preparation: Prepare serial dilutions of the GalNAc-siRNA conjugate and the control siRNA in sterile PBS to achieve the desired doses (e.g., 0.3, 1, 3, 10 mg/kg).
-
Animal Dosing:
-
Randomly assign mice to treatment groups (n=5 per group), including a vehicle control (PBS), a negative control siRNA group, and multiple dose groups for the target-specific siRNA.
-
Administer a single subcutaneous injection of the prepared solutions.
-
-
Sample Collection:
-
At predetermined time points (e.g., 24, 48, 72 hours, and weekly for long-term studies), collect blood samples via retro-orbital bleeding or tail vein sampling.
-
At the end of the study, euthanize the mice and harvest the liver. A portion of the liver should be snap-frozen in liquid nitrogen for RNA analysis, and another portion can be fixed for histological analysis.
-
-
Analysis:
-
Plasma Analysis: If the target gene encodes a secreted protein (e.g., Factor VII), measure the protein levels in the plasma using an ELISA to assess functional knockdown.
-
mRNA Analysis: Extract total RNA from the liver samples. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene, normalized to a housekeeping gene (e.g., GAPDH).
-
-
Data Interpretation:
-
Calculate the percentage of target gene knockdown at both the mRNA and protein levels for each dose group compared to the vehicle control group.
-
Determine the ED50 value, which is the dose required to achieve 50% of the maximal gene silencing.
-
This detailed protocol provides a framework for the robust in vivo validation of GalNAc-siRNA conjugates, a critical step in the drug development process.
References
- 1. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siRNA Delivery: GalNAc Conjugates and LNPs | Alnylam® Pharmaceuticals [alnylam.com]
- 4. Metabolically stable anomeric linkages containing GalNAc-siRNA conjugates: An interplay among ASGPR, glycosidase, and RISC pathways [morressier.com]
- 5. watson-int.com [watson-int.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. Efficient Liver Targeting by Polyvalent Display of a Compact Ligand for the Asialoglycoprotein Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Capacity limits of asialoglycoprotein receptor-mediated liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Pharmacokinetics and Pharmacodynamics of GalNAc-siRNA: Translational Model Involving Competitive Receptor-Mediated Disposition and RISC-Dependent Gene Silencing Applied to Givosiran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Mono-, Di-, and Triantennary GalNAc Conjugates for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of therapeutics to specific cell types is a paramount goal in modern drug development. For liver-directed therapies, conjugation of molecules to N-acetylgalactosamine (GalNAc) has emerged as a highly effective strategy. GalNAc is a ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This interaction facilitates rapid and efficient receptor-mediated endocytosis of the conjugated therapeutic agent. The valency of the GalNAc ligand—referring to the number of GalNAc sugar moieties (antennae)—plays a critical role in the binding affinity and subsequent biological activity. This guide provides a comparative analysis of mono-, di-, and triantennary GalNAc conjugates, supported by experimental data and detailed protocols.
Data Presentation: A Quantitative Comparison
The efficacy of GalNAc-conjugated therapies is directly linked to the avidity of the ligand for the ASGPR. This avidity is significantly influenced by the number of GalNAc units. The following tables summarize the quantitative data from various studies, comparing the performance of mono-, di-, and triantennary GalNAc conjugates in terms of binding affinity, in vitro cellular uptake, and in vivo efficacy.
| Ligand Valency | ASGPR Binding Affinity (IC50) | Reference |
| Monoantennary | Millimolar (mM) range | [1] |
| Diantennary | Micromolar (µM) range | [2] |
| Triantennary | Nanomolar (nM) range | [2] |
Table 1: Comparative ASGPR Binding Affinity. The binding affinity of GalNAc conjugates to the ASGPR increases significantly with the number of GalNAc antennae, a phenomenon known as the "cluster effect" or "valency effect". Triantennary conjugates exhibit a dramatically higher affinity (in the nanomolar range) compared to their mono- and diantennary counterparts.[1][2]
| Ligand Valency | In Vitro Cellular Uptake (IC50 for target mRNA knockdown) | Cell Type | Reference |
| Monoantennary | Low activity | Primary Hepatocytes | [3][4] |
| Diantennary | 80 nM | Primary Mouse Hepatocytes | [2] |
| Triantennary | 1 nM | Primary Mouse Hepatocytes | [2] |
Table 2: Comparative In Vitro Cellular Uptake and Activity. The enhanced binding affinity of multivalent GalNAc conjugates translates to more efficient cellular uptake and subsequent biological activity in vitro. In primary mouse hepatocytes, a triantennary GalNAc-siRNA conjugate demonstrated an 80-fold lower IC50 for target mRNA knockdown compared to a diantennary conjugate.[2] Monoantennary conjugates generally show low activity in these assays.[3][4]
| Ligand Valency | In Vivo Efficacy (ED50) | Animal Model | Reference |
| Monoantennary | 5-10 fold potency enhancement vs. unconjugated | Mice | [3] |
| Diantennary | Additional 3-fold reduction in ED50 vs. monoantennary | Mice | [3] |
| Triantennary | Similar or slightly better potency than diantennary | Mice | [3][5] |
Table 3: Comparative In Vivo Efficacy. In vivo studies in mice have demonstrated a significant enhancement in the potency of antisense oligonucleotides (ASOs) and siRNAs upon conjugation to even a single GalNAc moiety.[3] While di- and triantennary conjugates show a further increase in potency over monoantennary versions, the difference in efficacy between di- and triantennary conjugates can be less pronounced in some cases.[3][5] However, triantennary conjugates are widely considered the gold standard for achieving maximal and durable in vivo activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used in the evaluation of GalNAc conjugates.
Synthesis of Triantennary GalNAc Cluster
A robust method for synthesizing a triantennary GalNAc cluster for subsequent conjugation to oligonucleotides can be achieved through a pot-economy approach, minimizing purification steps and resource consumption.[6]
Materials:
-
Protected GalNAc acid
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Coupling agents (e.g., CDI, DIC)
-
Protecting group reagents (e.g., Cbz-Cl, Boc-anhydride)
-
Deprotection reagents (e.g., TFA, H2/Pd)
-
Solvents (e.g., DCM, DMF, Pyridine)
-
Solid support (for solid-phase synthesis)
Procedure:
-
Core Scaffolding: Begin with a trifunctional core molecule like Tris. Protect the amino group.
-
First Coupling: Activate the carboxylic acid of a protected spacer molecule and couple it to the three hydroxyl groups of the Tris core.
-
Deprotection: Remove the protecting groups from the spacer to reveal terminal functional groups (e.g., amines).
-
Second Coupling: Activate the carboxylic acid of the protected GalNAc monosaccharide and couple it to the newly exposed functional groups on the spacer arms.
-
Final Deprotection: Remove all protecting groups from the GalNAc moieties and the core scaffold to yield the final triantennary GalNAc cluster.
-
Purification: Purify the final product using chromatography techniques such as silica (B1680970) gel chromatography or HPLC.
For solid-phase synthesis of GalNAc-oligonucleotide conjugates, the triantennary GalNAc cluster can be functionalized with a phosphoramidite (B1245037) group for direct incorporation during automated oligonucleotide synthesis.[7][8]
ASGPR Competitive Binding Assay
This assay determines the binding affinity of GalNAc conjugates to the ASGPR by measuring their ability to compete with a labeled ligand.[9][10]
Materials:
-
Purified ASGPR protein or cell membrane preparations rich in ASGPR
-
Labeled ligand (e.g., radiolabeled or fluorescently tagged asialoorosomucoid (ASOR) or a high-affinity triantennary GalNAc conjugate)
-
Unlabeled competitor ligands (mono-, di-, and triantennary GalNAc conjugates)
-
Assay buffer (e.g., Tris-buffered saline with CaCl2)
-
96-well plates
-
Detection instrument (e.g., scintillation counter, fluorescence plate reader)
Procedure:
-
Plate Coating: If using purified ASGPR, coat the wells of a 96-well plate with the receptor and block non-specific binding sites.
-
Competition Reaction: In each well, add a fixed concentration of the labeled ligand and varying concentrations of the unlabeled competitor ligands.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Washing: Wash the wells to remove unbound ligands.
-
Detection: Measure the amount of bound labeled ligand in each well using the appropriate detection method.
-
Data Analysis: Plot the percentage of bound labeled ligand as a function of the competitor concentration. Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the binding of the labeled ligand.
In Vitro Cellular Uptake Assay in Primary Hepatocytes
This assay evaluates the ability of GalNAc conjugates to be internalized by hepatocytes.[11][12][13]
Materials:
-
Freshly isolated or cryopreserved primary hepatocytes
-
Hepatocyte culture medium
-
GalNAc-conjugated siRNA or ASO (can be fluorescently labeled for direct detection or unlabeled for activity measurement)
-
Control non-targeting siRNA or ASO
-
Reagents for quantifying cellular uptake (e.g., lysis buffer, reagents for fluorescence measurement or qPCR)
Procedure:
-
Cell Seeding: Seed primary hepatocytes in collagen-coated multi-well plates and allow them to attach.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the GalNAc-conjugated oligonucleotide. Include a non-conjugated oligonucleotide and a non-targeting sequence as controls.
-
Incubation: Incubate the cells for a defined period (e.g., 4 to 48 hours) at 37°C.
-
Washing: Wash the cells thoroughly with PBS to remove any unbound conjugate from the cell surface.
-
Quantification of Uptake/Activity:
-
Direct Quantification (for labeled conjugates): Lyse the cells and measure the fluorescence intensity.
-
Indirect Quantification (for unlabeled conjugates): Lyse the cells, extract RNA, and perform RT-qPCR to measure the knockdown of the target mRNA.
-
-
Data Analysis: Determine the concentration-dependent uptake or target knockdown and calculate the IC50 value.
In Vivo Evaluation of GalNAc-siRNA Conjugate Efficacy in Mice
This protocol outlines the steps to assess the in vivo efficacy of GalNAc-siRNA conjugates in a mouse model.[14][15][16]
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
GalNAc-siRNA conjugate targeting a specific liver-expressed gene (e.g., Transthyretin - TTR)
-
Saline or PBS for vehicle control
-
Syringes and needles for subcutaneous injection
-
Equipment for blood collection (e.g., retro-orbital sinus or tail vein)
-
Reagents for analyzing target protein or mRNA levels (e.g., ELISA kit, qPCR reagents)
Procedure:
-
Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the experiment.
-
Dose Preparation: Prepare the GalNAc-siRNA conjugate solution in sterile saline or PBS at the desired concentrations.
-
Administration: Administer a single subcutaneous injection of the GalNAc-siRNA conjugate or vehicle control to the mice.
-
Sample Collection: At predetermined time points (e.g., day 7, 14, 21, and 28 post-injection), collect blood samples for serum analysis of the target protein. At the end of the study, euthanize the animals and collect liver tissue for mRNA analysis.
-
Sample Analysis:
-
Protein Levels: Use an ELISA to quantify the concentration of the target protein in the serum.
-
mRNA Levels: Extract total RNA from the liver tissue and perform RT-qPCR to determine the relative expression of the target mRNA.
-
-
Data Analysis: Calculate the percentage of target protein or mRNA knockdown relative to the vehicle-treated control group. Determine the ED50, the dose required to achieve 50% knockdown of the target.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: ASGPR-mediated endocytosis pathway of a triantennary GalNAc conjugate.
Caption: A typical experimental workflow for the comparative analysis of GalNAc conjugates.
Caption: The logical relationship between GalNAc valency and biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. worthington-biochem.com [worthington-biochem.com]
- 3. Less Is More: Novel Hepatocyte-Targeted siRNA Conjugates for Treatment of Liver-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Less Is More: Novel Hepatocyte-Targeted siRNA Conjugates for Treatment of Liver-Related Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Cluster and Monomer-Based GalNAc Structures Induce Effective Uptake of siRNAs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bioivt.com [bioivt.com]
- 12. Hepatocyte Uptake Assay - Technologies - Solvo Biotechnology [solvobiotech.com]
- 13. mdpi.com [mdpi.com]
- 14. Application of improved GalNAc conjugation in development of cost-effective siRNA therapies targeting cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluating the oral delivery of GalNAc-conjugated siRNAs in rodents and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of GalNac-L96 and Antibody-Drug Conjugates in Targeted Therapeutics
In the rapidly evolving landscape of precision medicine, two powerful platforms, GalNac-L96 conjugated small interfering RNAs (siRNAs) and antibody-drug conjugates (ADCs), have emerged as frontrunners in delivering therapeutic payloads to specific cell types. While both technologies leverage the principle of targeted delivery to enhance efficacy and minimize off-target effects, they differ fundamentally in their targeting strategy, payload, and therapeutic applications. This guide provides a comprehensive head-to-head comparison of this compound and ADCs, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in understanding their distinct advantages and applications.
At a Glance: Key Differences and Applications
| Feature | This compound Conjugates | Antibody-Drug Conjugates (ADCs) |
| Targeting Moiety | Triantennary N-acetylgalactosamine (this compound) | Monoclonal Antibody (mAb) |
| Target Receptor/Antigen | Asialoglycoprotein receptor (ASGPR) on hepatocytes | Tumor-associated antigens (e.g., HER2, Trop-2) on cancer cells |
| Payload | Small interfering RNA (siRNA), antisense oligonucleotides (ASOs) | Highly potent cytotoxic drugs (e.g., chemotherapy agents) |
| Mechanism of Action | RNA interference (gene silencing) | Targeted cell killing |
| Primary Therapeutic Area | Liver-related genetic and metabolic diseases | Oncology |
| Route of Administration | Subcutaneous injection | Intravenous infusion |
Mechanism of Action: A Tale of Two Pathways
The distinct therapeutic outcomes of this compound conjugates and ADCs are a direct consequence of their different mechanisms of action, from cellular uptake to payload release and downstream effects.
This compound: Silencing Genes in the Liver
This compound serves as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of liver cells (hepatocytes).[1][2] This specific interaction facilitates the targeted delivery of siRNA payloads to the liver.
The process begins with the binding of the this compound-siRNA conjugate to the ASGPR. This binding event triggers clathrin-mediated endocytosis, a process where the cell membrane engulfs the conjugate, forming an endosome.[3][4][5] As the endosome matures, its internal environment becomes more acidic, leading to the dissociation of the conjugate from the receptor. The siRNA is then released into the cytoplasm, where it engages with the RNA-induced silencing complex (RISC). The RISC, guided by the siRNA, recognizes and cleaves the target messenger RNA (mRNA), leading to the silencing of the corresponding gene and a reduction in the production of the disease-causing protein.[6][7]
Antibody-Drug Conjugates: Precision Strikes Against Cancer
ADCs employ monoclonal antibodies to selectively target antigens that are overexpressed on the surface of cancer cells.[8][9] This targeted approach allows for the delivery of highly potent cytotoxic agents directly to the tumor, thereby minimizing systemic toxicity.[10][11]
The ADC's journey begins with intravenous administration and circulation through the bloodstream. Upon reaching the tumor microenvironment, the antibody component of the ADC binds to its specific target antigen on the cancer cell surface. This binding initiates receptor-mediated endocytosis, internalizing the ADC-antigen complex into an endosome.[8][12] The endosome then traffics to and fuses with a lysosome, an organelle containing powerful digestive enzymes. Inside the acidic environment of the lysosome, the linker connecting the antibody and the cytotoxic payload is cleaved, releasing the active drug.[9][13][14] The released payload can then diffuse into the cytoplasm and nucleus, where it exerts its cell-killing effect, typically by damaging DNA or disrupting microtubule function, ultimately leading to apoptosis of the cancer cell.[12]
Performance Data: Efficacy and Safety in the Clinic
The clinical performance of this compound conjugates and ADCs is best illustrated through data from pivotal clinical trials.
This compound Conjugates: Quantitative Efficacy and Safety
The efficacy of this compound-siRNA conjugates is typically measured by the reduction in the target protein levels and clinical endpoints related to the disease.
| Drug (Target) | Disease | Key Efficacy Endpoint | Key Safety Findings |
| Givosiran (ALAS1) | Acute Hepatic Porphyria (AHP) | 74% reduction in the mean annualized attack rate compared to placebo.[7] 50% of patients were attack-free compared to 17% in the placebo group.[7] | Most common adverse events were nausea and injection site reactions. Elevated liver transaminases were observed.[15][16] |
| Patisiran (TTR) | Hereditary Transthyretin-Mediated (hATTR) Amyloidosis | Significant improvement in modified Neuropathy Impairment Score +7 (mNIS+7) compared to placebo.[6][17] 88% pooled responsiveness rate.[1] | Most adverse events were mild to moderate, with infusion-related reactions being the most common.[1][17] |
| Inclisiran (PCSK9) | Hypercholesterolemia | Placebo-adjusted LDL-C reduction of 52% and 50% at 17 months in two large trials.[18] A time-adjusted reduction of 54% and 49% from 3 to 18 months was observed.[18] | Safety profile was similar to placebo.[18][19][20] The most common adverse events were injection site reactions.[19] |
Antibody-Drug Conjugates: Quantitative Efficacy and Safety
The efficacy of ADCs is primarily assessed by their ability to shrink tumors and prolong survival in cancer patients.
| Drug (Target) | Cancer Type | Key Efficacy Endpoint | Key Safety Findings |
| Trastuzumab deruxtecan (B607063) (HER2) | HER2-Positive Breast Cancer | Significantly improved progression-free survival (PFS) with an odds ratio of 0.37 compared to control.[10] Objective response rate (ORR) of 57% and disease control rate (DCR) of 92% in a meta-analysis.[21] | Common adverse events include nausea, fatigue, and neutropenia.[10][21] A notable risk is drug-related interstitial lung disease (ILD).[10] |
| Sacituzumab govitecan (Trop-2) | Triple-Negative Breast Cancer (TNBC) | Significantly improved overall survival (OS) (RR=0.720) and PFS (RR=0.682) compared to chemotherapy.[22] In the ASCENT study, a 59% reduction in the risk of disease worsening or death was observed.[23] | Higher incidence of neutropenia, leukopenia, diarrhea, and anemia compared to chemotherapy.[22][24] Grade ≥3 neutropenia was the most common severe adverse event.[24][25] |
Experimental Protocols: A Guide to Preclinical Evaluation
The preclinical assessment of this compound conjugates and ADCs involves a series of in vitro and in vivo experiments to determine their efficacy and safety.
In Vitro siRNA Activity Assay
This protocol outlines a general method for assessing the gene-silencing activity of a this compound-siRNA conjugate in vitro.
Detailed Methodology:
-
Cell Culture: Primary human hepatocytes are considered the gold standard for in vitro evaluation of GalNac-siRNA efficacy due to their high relevance.[6][26] Cells are seeded in collagen-coated plates and allowed to attach overnight.
-
Transfection: Prepare serial dilutions of the this compound-siRNA conjugate in a serum-free medium. Remove the culture medium from the cells and add the siRNA solution.
-
Incubation: Incubate the cells with the siRNA conjugate for a predetermined period (typically 24 to 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
RNA Extraction: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer. Extract total RNA using a commercially available RNA isolation kit.
-
qRT-PCR: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase. Perform quantitative real-time PCR (qRT-PCR) using primers and probes specific for the target mRNA and a housekeeping gene (e.g., GAPDH) for normalization.[27][28]
-
Data Analysis: Calculate the relative expression of the target mRNA using the ΔΔCt method. The percentage of knockdown is determined by comparing the mRNA levels in treated cells to those in untreated or control siRNA-treated cells.
In Vivo ADC Efficacy in a Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.[12][29]
Detailed Methodology:
-
Cell Implantation: Human cancer cell lines expressing the target antigen are cultured and then injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[11][30][31]
-
Tumor Growth: Tumors are allowed to grow until they reach a mean volume of approximately 100-200 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into different treatment groups (e.g., vehicle control, non-binding isotype control ADC, and different doses of the therapeutic ADC). The ADCs are typically administered intravenously.
-
Monitoring: Tumor dimensions and body weight are measured two to three times weekly. Animal health is monitored daily for any signs of toxicity.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size or when significant toxicity is observed in the treatment groups.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion: Choosing the Right Tool for the Job
This compound and antibody-drug conjugates represent two distinct yet highly effective strategies for targeted drug delivery. The choice between these platforms is dictated by the therapeutic goal and the disease context.
-
This compound-siRNA conjugates are the platform of choice for silencing disease-causing genes in the liver. Their high specificity for hepatocytes, coupled with the potent and durable gene knockdown achievable with siRNAs, makes them ideal for treating a range of genetic and metabolic liver diseases.
-
Antibody-drug conjugates are a cornerstone of modern oncology, offering a powerful approach to selectively deliver potent cytotoxic agents to cancer cells. The success of ADCs hinges on the identification of highly specific tumor-associated antigens and the optimization of the antibody, linker, and payload components.
As our understanding of disease biology and drug delivery deepens, both platforms will continue to evolve, with next-generation designs offering even greater precision, potency, and safety. This comparative guide serves as a foundational resource for researchers and drug developers navigating the exciting and complex field of targeted therapeutics.
References
- 1. Efficacy and safety of patisiran for ATTRv-PN: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real-world safety and efficacy profiles of trastuzumab deruxtecan in patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 6. Recent Update on siRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spotlight on Givosiran as a Treatment Option for Adults with Acute Hepatic Porphyria: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. iphasebiosci.com [iphasebiosci.com]
- 14. Strategies for ADC Payload Release and Metabolism: A Key Step in the Development - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. thelimbic.com [thelimbic.com]
- 17. Long-term safety and efficacy of patisiran for hereditary transthyretin-mediated amyloidosis with polyneuropathy: 12-month results of an open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. novartis.com [novartis.com]
- 19. Novartis new analysis further showed durable and potent LDL-C reduction with inclisiran, an investigational first-in-class siRNA cholesterol-lowering treatment [prnewswire.com]
- 20. novartis.com [novartis.com]
- 21. Frontiers | Efficacy and safety of trastuzumab deruxtecan in the treatment of HER2-low/positive advanced breast cancer: a single-arm meta-analysis [frontiersin.org]
- 22. Efficacy and safety of Sacituzumab govitecan in solid tumors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Efficacy and Safety from the ASCENT Study [theoncologynurse.com]
- 24. adcreview.com [adcreview.com]
- 25. researchgate.net [researchgate.net]
- 26. oncologynewscentral.com [oncologynewscentral.com]
- 27. Quantification of siRNAs In Vitro and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 28. Quantification of siRNAs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of GalNac-L96: A Procedural Guide
For researchers and drug development professionals, ensuring the safe handling and disposal of specialized chemical compounds is paramount. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of GalNac-L96, a triantennary N-acetylgalactosamine conjugate used in targeted oligonucleotide delivery. Adherence to these procedures is essential for maintaining laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
This compound is classified as a substance that causes skin irritation and serious eye irritation[1]. Therefore, all personnel handling this compound must adhere to strict safety protocols to minimize exposure risks.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to prevent skin contact.
Handling:
-
Avoid breathing dust, fumes, gas, mists, vapors, or spray[1].
-
Handle in a well-ventilated area to prevent the formation of dust and aerosols[2].
Quantitative Safety Data Summary
For quick reference, the following table summarizes key safety classifications for this compound.
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | [1] |
| Eye Irritation | H319 | Causes serious eye irritation | [1] |
| Signal Word | Warning | GHS07 | [1] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound, as with many specialized laboratory chemicals, requires a systematic approach to ensure safety and compliance with local and national regulations. The following protocol outlines the necessary steps for the disposal of solid this compound and solutions containing the compound.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound waste.
Detailed Disposal Steps:
-
Preparation and Decontamination:
-
Ensure all personal protective equipment (PPE) is worn correctly.
-
If a spill occurs, prevent further leakage if it is safe to do so. Avoid dust formation[2].
-
For spills, collect the material and place it in a suitable, closed container for disposal[2].
-
Decontaminate any surfaces that have come into contact with this compound using an appropriate laboratory disinfectant.
-
-
Waste Collection:
-
Solid Waste: Collect unused solid this compound and any contaminated materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container. The label should include "this compound Waste" and the appropriate hazard symbols (irritant).
-
Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams. Discharge into the environment must be avoided[2].
-
-
Storage and Disposal:
-
Store the sealed waste containers in a designated and secure hazardous waste accumulation area.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations[2].
-
It is imperative to consult your institution's specific waste management guidelines and local regulations, as these may have additional requirements. All chemicals may pose unknown hazards and should be used with caution[1].
References
Safeguarding Your Research: A Comprehensive Guide to Handling GalNac-L96
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with GalNac-L96. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of your research.
This compound, a triantennary N-acetylgalactosamine conjugate, is instrumental in the targeted delivery of siRNA to hepatocytes. While a powerful tool in research and drug development, it necessitates careful handling due to its potential for skin and eye irritation. This guide outlines the essential personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods to ensure a safe and efficient laboratory environment.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the required PPE and its purpose.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, powder-free | To prevent skin contact and potential irritation. Change gloves frequently, especially after handling the compound. |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect eyes from splashes or aerosolized particles. |
| Lab Coat | Standard laboratory coat | To protect personal clothing from contamination. |
| Face Mask | Surgical mask or as determined by your institution's safety assessment | To prevent inhalation of any aerosolized particles, particularly when handling the powdered form. |
Operational Plan: From Receipt to Experiment
Follow this procedural workflow to ensure the safe handling of this compound throughout your experimental process.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
Step 2: Preparation
-
Before handling, put on all required PPE as outlined in the table above.
-
Designate a specific, clean area for handling this compound to avoid cross-contamination.
Step 3: Weighing and Reconstitution
-
Handle the solid form of this compound in a chemical fume hood or a designated area with good ventilation to minimize inhalation risk.
-
Use dedicated, clean spatulas and weighing boats.
-
When reconstituting, slowly add the solvent to the solid to avoid splashing.
Step 4: Experimental Use
-
Conduct all experimental procedures involving this compound within the designated workspace.
-
Avoid touching your face or personal items while wearing gloves that have been in contact with the compound.
Step 5: Decontamination
-
After use, decontaminate all surfaces and equipment with a suitable laboratory disinfectant.
-
For spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as chemical waste in a clearly labeled, sealed container. Follow your institution's guidelines for chemical waste disposal. |
| Liquid Waste (Solutions containing this compound) | Collect in a designated, sealed waste container. The container should be labeled with the contents. Dispose of as hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated biohazard or chemical waste bag/container. Do not mix with general laboratory waste. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Remove and place in a designated biohazard or chemical waste bag immediately after handling the compound. |
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Seek medical attention immediately.
By adhering to these safety protocols, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
